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  • Product: Sodium aluminosilicate Violet
  • CAS: 12769-96-9

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of Sodium Aluminosilicate Violet (Pigment Violet 15): Precursors and Their Mechanistic Roles

Executive Summary: Sodium aluminosilicate violet, identified by the Colour Index as Pigment Violet 15 (PV 15), is a synthetic inorganic pigment prized for its unique violet hue and excellent stability.[1][2] Its synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Sodium aluminosilicate violet, identified by the Colour Index as Pigment Violet 15 (PV 15), is a synthetic inorganic pigment prized for its unique violet hue and excellent stability.[1][2] Its synthesis is not a direct process but a sophisticated, multi-stage conversion rooted in the chemistry of its more famous precursor, Ultramarine Blue (Pigment Blue 29). This guide provides an in-depth exploration of the synthesis pathway, focusing on the specific precursors required for both the initial formation of the ultramarine framework and its subsequent transformation into the target violet pigment. We will dissect the mechanistic role of each component, from the structural contribution of kaolin to the chromophore-altering function of acidic reagents, offering a causal understanding of the experimental choices involved. This document is intended for researchers and chemical engineers seeking a fundamental and practical understanding of this classic pigment's manufacturing process.

Part 1: The Foundational Chemistry of Ultramarine Pigments

The Sodalite Framework: An Aluminosilicate Cage

The structural backbone of all ultramarine pigments, including violet, is a crystalline sodium aluminosilicate with a zeolite-type structure known as sodalite.[3][4] This framework, with a general chemical formula around Na₈₋₁₀[Al₆Si₆O₂₄]S₂₋₄, is composed of interconnected alumina (AlO₄) and silica (SiO₄) tetrahedra.[1] These tetrahedra link to form a network of cages, which are crucial for trapping the ions that give the pigment its color. The selection of precursors that can efficiently form this specific aluminosilicate lattice under thermal conditions is the first critical step in the synthesis.

The Source of Color: Encapsulated Polysulfide Radical Chromophores

The vibrant colors of ultramarine pigments do not originate from the aluminosilicate framework itself but from polysulfide radical anions trapped within the sodalite cages.[2][3][5][6] The specific color is determined by the nature of these encapsulated radicals:

  • S₂⁻ (Disulfide radical anion): Contributes to a yellow or green color.

  • S₃⁻ (Trisulfide radical anion): The primary chromophore responsible for the intense, characteristic blue of Ultramarine Blue (PB 29).[3][6] Its presence is confirmed by a distinct vibrational mode in FTIR spectroscopy.[6]

  • S₄⁻ (Tetrasulfide radical anion): Can contribute to a pink or red hue.[5]

The synthesis of Sodium Aluminosilicate Violet is fundamentally a process of chemically modifying the dominant S₃⁻ blue chromophore to shift the pigment's absorption spectrum towards the violet region.[2]

Part 2: Synthesis of the Ultramarine Blue Intermediate (PB 29)

The creation of Ultramarine Violet begins with the robust and well-established synthesis of Ultramarine Blue. This process involves the high-temperature calcination of a precise mixture of precursors in a controlled, two-stage firing process.

Core Precursors and Their Roles
  • Aluminosilicate Source (The Framework Provider):

    • Precursor: High-purity Kaolin (China Clay, Al₂Si₂O₅(OH)₄) is the traditional and most effective raw material.[3][7] Alternatives like purified reservoir silts or synthetic zeolites can also be employed.[3][8][9]

    • Role: Upon heating, kaolin dehydroxylates to form metakaolin (Al₂Si₂O₇), which provides the essential aluminum and silicon oxides in a highly reactive state to form the sodalite framework.[6]

  • Alkali Source (The Flux and Sodium Donor):

    • Precursor: Anhydrous Sodium Carbonate (Soda Ash, Na₂CO₃).[7][8]

    • Role: Sodium carbonate serves two critical functions. First, it acts as a flux, lowering the melting point of the mixture and facilitating the solid-state reaction between the components. Second, it is the source of the sodium ions (Na⁺) that are integral to the sodalite structure and serve to balance the charge of the aluminosilicate framework and the encapsulated polysulfide anions.[6]

  • Sulfur Source (The Chromophore Origin):

    • Precursor: Elemental Sulfur (S).[3][6][8]

    • Role: Sulfur is the direct source material for the polysulfide radical anions that form the chromophores. During calcination, it undergoes a series of reduction and oxidation reactions to form the S₂⁻ and S₃⁻ species.[3]

  • Reducing Agent (The Atmosphere Controller):

    • Precursor: A source of carbon, such as activated carbon, charcoal, or coke.[3][4][6]

    • Role: The carbon creates a reducing atmosphere during the initial high-temperature stage of calcination. This is mechanistically crucial to reduce the elemental sulfur into sulfide ions (S²⁻), the necessary precursors for forming the polysulfide radicals.[3][4] An excess of the reducing agent can be detrimental.[3]

Quantitative Analysis: Typical Precursor Ratios

The precise ratio of precursors is vital for achieving a high-quality blue intermediate. While proprietary industrial formulations vary, the following table provides a general starting point based on public-domain research.

PrecursorRoleTypical Weight Ratio (Relative to Kaolin)
Kaolin (dehydrated) Aluminosilicate Framework100 parts
Sodium Carbonate Flux & Sodium Source80 - 100 parts
Sulfur Chromophore Source50 - 60 parts
Carbon (Reducing Agent) Reducing Atmosphere4 - 8 parts
The Two-Stage Calcination Process

The conversion of the raw precursor mix into Ultramarine Blue is not a single-step heating process. It requires careful control over temperature and atmospheric conditions.

  • Stage I: Reductive Calcination (Formation of "Green Ultramarine") The precursor mixture is packed into sealed crucibles to restrict air access and heated to 750-800°C for several hours.[3][4][7] In this oxygen-poor environment, the carbon reduces sulfur to sodium sulfide and polysulfides, while the kaolin reacts with the sodium carbonate to form the sodalite lattice. The product at this stage is a greenish intermediate, where the color is attributed to the presence of S₂⁻ radicals.[10]

  • Stage II: Oxidative Calcination (Development of the Blue Chromophore) The furnace is cooled to approximately 500°C, and a controlled amount of air (oxygen) is introduced. This oxidative step is critical for converting the S₂⁻ and other sulfide species into the stable S₃⁻ trisulfide radical anion, which is the chromophore responsible for the brilliant blue color.[4] This stage is held until the color transformation is complete.

Visualization: Synthesis Workflow for Ultramarine Blue

G cluster_precursors Raw Material Precursors Kaolin Kaolin (Aluminosilicate Source) Mix Homogenization (Grinding & Mixing) Kaolin->Mix Na2CO3 Sodium Carbonate (Alkali Source) Na2CO3->Mix Sulfur Sulfur (Chromophore Source) Sulfur->Mix Carbon Carbon (Reducing Agent) Carbon->Mix Stage1 Stage 1: Reductive Calcination (750-800°C, Closed System) Mix->Stage1 Green Green Ultramarine Intermediate (S₂⁻ Chromophore) Stage1->Green Stage2 Stage 2: Oxidative Calcination (500°C, Air Access) Green->Stage2 Blue Ultramarine Blue (PB 29) (S₃⁻ Chromophore) Stage2->Blue

Caption: Workflow for the synthesis of the Ultramarine Blue intermediate.

Part 3: Conversion to Sodium Aluminosilicate Violet (PV 15)

With the stable Ultramarine Blue pigment in hand, the final and more delicate stage is the conversion to violet. This is an oxidative process carried out at lower temperatures using specific acidic reagents.

The Critical Conversion Precursor: Acidic Reagents

The transformation from blue to violet hinges on the controlled modification of the S₃⁻ chromophore. This is achieved by heating the blue pigment with a precursor that generates an acidic gas.

  • Primary Precursor: Ammonium Chloride (Sal Ammoniac, NH₄Cl)

    • Role: This is the most commonly cited reagent for the conversion.[1][11] When Ultramarine Blue is mixed with 2.5-5% ammonium chloride and heated, the NH₄Cl decomposes to produce ammonia (NH₃) and hydrogen chloride (HCl) gas. The dry HCl gas is the active agent that permeates the pigment particles and interacts with the encapsulated chromophores.

  • Alternative Precursors:

    • Dry Hydrogen Chloride (HCl) Gas or Gaseous Chlorine (Cl₂): These can also be used to achieve the conversion, confirming that the active mechanism involves an acidic and/or oxidizing gas.[1][11]

The Mechanism of Color Transformation

The shift from blue to violet is a result of subtle changes to the electronic state of the polysulfide radicals within the sodalite cage. While the exact mechanism is complex, the primary theory is that the acidic gas (HCl) reacts with the sodium ions that balance the charge of the chromophore.

The proton (H⁺) from HCl displaces some of the sodium ions (Na⁺) within the cage structure.[11] This alteration of the local electrostatic environment around the S₃⁻ radical modifies its molecular orbitals, causing a shift in its light absorption profile from blue towards the longer wavelengths of the violet spectrum. The process must be carefully controlled to avoid complete destruction of the chromophore, which can occur in the presence of strong acids.[2][11]

Key Process Parameters for Violet Conversion
ParameterTypical ValueRationale
Reagent Ammonium Chloride (NH₄Cl)Provides a controlled in-situ source of dry HCl gas.
Reagent Concentration 2.5 - 5.0% w/wBalances effective conversion with risk of pigment degradation.
Temperature 200 - 250 °CSufficient to decompose NH₄Cl without destabilizing the aluminosilicate framework.[1]
Duration 24 - 36 hoursAllows for slow, uniform diffusion of gas and reaction throughout the pigment bulk.[1]
Atmosphere Initial heating followed by exposure to airThe final color development is often completed with gentle oxidation in air.[1]
Experimental Protocol: Conversion of Ultramarine Blue to Violet
  • Preparation: Dry Ultramarine Blue (PB 29) pigment is thoroughly mixed with 2.5-5.0% by weight of finely powdered ammonium chloride (NH₄Cl).

  • Heating: The mixture is placed in a vessel that allows for gas circulation and heated in a furnace to 200-250°C.

  • Reaction: The temperature is maintained for 24-36 hours. The vessel should be vented to safely release the ammonia gas byproduct.

  • Oxidation & Cooling: After the heating period, the pigment is exposed to air while cooling to allow the final violet color to develop fully.

  • Purification: The final product may be washed with water to remove any remaining sodium chloride (a byproduct of the reaction between Na⁺ and HCl) and unreacted ammonium chloride.[11]

  • Drying & Milling: The purified Sodium Aluminosilicate Violet pigment is then dried and milled to the desired particle size.

Visualization: Chromophore Transformation Pathway

G start Sodalite Cage with Blue Chromophore (S₃⁻) Charge balanced by Na⁺ process + NH₄Cl (Precursor) Heat (200-250°C) start->process mechanism Decomposition to HCl(g) Partial displacement of Na⁺ by H⁺ Alters chromophore electronics process->mechanism end Sodalite Cage with Violet Chromophore (Modified S₃⁻ environment) mechanism->end

Caption: The chemical pathway from the blue to the violet chromophore.

References

  • Natural Pigments (2023). Color Notes: Ultramarine Violet in Painting. Available at: [Link]

  • ePrints Soton. The Synthesis and Structure of Ultramarine Pigments. Available at: [Link]

  • MFA Cameo (2022). Ultramarine violet. Available at: [Link]

  • ResearchGate. The effect of different precursors on the synthesis of ultramarine blue using a modified test furnace | Request PDF. Available at: [Link]

  • MDPI (2017). Synthesis of Ultramarine from Reservoir Silts. Available at: [Link]

  • ResearchGate. The effect of different precursors on the synthesis of ultramarine blue using a modified test furnace | Request PDF. Available at: [Link]

  • IndiaMART. Ultramarine Violet Powder - High Purity Violet for Art and Industry. Available at: [Link]

  • SciELO Brasil (2014). Color and shade parameters of ultramarine zeolitic pigments synthesized from kaolin waste. Available at: [Link]

  • Webexhibits. Pigments through the Ages - Manufacture Recipes - Ultramarine. Available at: [Link]

  • YouTube (2022). Ultramarine Violet pigment PV15 handmade to watercolor paint. Available at: [Link]

  • YouTube (2021). Preparation of Synthetic Ultramarine Blue. Available at: [Link]

  • S D International. Ultramarine Violet Pigment Manufacturers in Korea. Available at: [Link]

  • WordPress. Ultramarine Violet Pigments. Available at: [Link]

  • ResearchGate. Synthesis of ultramarine pigments from Na-A zeolite derived from kaolin waste from the Amazon | Request PDF. Available at: [Link]

  • PrepChem.com. Synthesis of sodium aluminosilicate. Available at: [Link]

  • National Institutes of Health (NIH). Research on the Preparation of Ultramarine Pigments from Palygorskite - PMC. Available at: [Link]

Sources

Exploratory

Understanding the chemical formula of "Pigment Violet 15"

An In-Depth Technical Guide to Pigment Violet 15 For professionals in research, science, and drug development, a thorough understanding of the chemical and physical properties of colorants is paramount. This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Pigment Violet 15

For professionals in research, science, and drug development, a thorough understanding of the chemical and physical properties of colorants is paramount. This guide provides a comprehensive technical overview of Pigment Violet 15 (PV 15), a unique inorganic pigment with a rich history and diverse applications.

Introduction and Identification

Pigment Violet 15 is a synthetic inorganic pigment belonging to the ultramarine family.[1][2] It is prized for its distinct violet hue, excellent stability, and versatility in various applications. Unlike many organic pigments, PV 15's inorganic nature imparts exceptional resistance to heat and light, making it a durable and reliable colorant.[1]

Key Identifiers:

IdentifierValue
Common Name Pigment Violet 15, Ultramarine Violet
C.I. Name Pigment Violet 15
C.I. Number 77007[3][4]
CAS Number 12769-96-9[4][5]
EINECS Number 220-379-8[4][5]
Chemical Family Inorganic - Ultramarine

Chemical Composition and Structure

The chemical name for Pigment Violet 15 is sodium aluminum sulfosilicate.[1][6] Its chemical formula is generally represented as Na₈₋₁₀[Al₆Si₆O₂₄]S₂₋₄ or more specifically as Na₆Al₄Si₆S₄O₂₀.[5][7]

The vibrant color of ultramarine pigments arises from the presence of polysulfide radical anions (S₃⁻ and S₂⁻) trapped within a rigid, three-dimensional aluminosilicate framework. This framework is based on the sodalite crystal structure. The specific violet color of PV 15 is achieved through a controlled modification of the sulfur-containing chromophores within this lattice.[1]

Caption: Conceptual diagram of the sodalite lattice structure of Pigment Violet 15, highlighting the key elemental components.

Synthesis and Manufacturing

Pigment Violet 15 is synthesized from Ultramarine Blue (Pigment Blue 29). The process involves heating Ultramarine Blue in the presence of ammonium chloride at temperatures ranging from 200 to 250°C.[7][8] This reaction is carried out in the presence of air for an extended period, typically several days, during which the violet color develops.[8]

Synthesis_of_Pigment_Violet_15 Start Ultramarine Blue (PB 29) Mix Mix with Ammonium Chloride Start->Mix Heat Heat at 200-250°C in the presence of air Mix->Heat Develop Color Development (several days) Heat->Develop End Pigment Violet 15 Develop->End

Caption: Simplified workflow for the synthesis of Pigment Violet 15 from Ultramarine Blue.

Physicochemical Properties

Pigment Violet 15 exhibits a range of properties that make it a highly desirable colorant for various applications.

PropertyValue/DescriptionSource(s)
Appearance Violet powder[3]
Lightfastness Excellent (ASTM Lightfastness Category I)[6][7]
Thermal Stability Stable up to approximately 350°C[9]
Alkali Resistance High[1]
Acid Sensitivity Decomposes in the presence of acids, releasing hydrogen sulfide gas.[1][9]
Solubility Insoluble in water and organic solvents.[6][10]
Density Approximately 2.35 g/cm³[9]
Oil Absorption 34-37 g oil / 100 g pigment[7]

Applications

The unique properties of Pigment Violet 15 lend it to a wide array of uses across different industries:

  • Cosmetics: Due to its non-toxic nature, it is widely used in decorative cosmetics such as eye shadow and nail polish.[5][11]

  • Plastics and Rubber: Its excellent heat stability makes it a suitable colorant for various plastics and rubber products.[8][12]

  • Coatings and Paints: The high lightfastness and weather resistance of PV 15 make it an ideal choice for industrial coatings, automotive finishes, and architectural paints.[1][12] It is also a staple on the artist's palette, valued for its intense, deep violet color in oil, acrylic, and watercolor paints.[1][7]

  • Inks: Its good dispersibility and color strength are beneficial in the formulation of high-quality printing inks.[12]

Safety and Handling

Based on available Safety Data Sheets (SDS), Pigment Violet 15 is not classified as a hazardous substance.[13][14] However, it should be handled as a nuisance dust.

Key Safety Considerations:

  • Inhalation: Avoid breathing dust. In dusty environments, a dust mask is recommended.[9][13]

  • Eye Contact: May cause mechanical irritation. Safety glasses are recommended.[9][13]

  • Skin Contact: Not known to be a skin irritant, but prolonged contact should be avoided.[14]

  • Ingestion: Considered non-toxic.[7][15]

  • Incompatibility: Avoid contact with strong acids, as this will cause the release of toxic and flammable hydrogen sulfide gas.[9][15]

  • Fire Hazard: The pigment itself is not flammable. However, in a fire, it may decompose and release sulfur dioxide.[9][15]

Always consult the specific Safety Data Sheet provided by the manufacturer for detailed handling and safety information.

References

  • Ultramarine Violet Pigment Violet 15 CI 77007. (n.d.). FastColours LLP. Retrieved from [Link]

  • Pigment Violet 15. (n.d.). Navpad Pigments Pvt. Ltd. Retrieved from [Link]

  • C.I. Pigment Violet 15 MSDS CasNo.12769-96-9. (n.d.). LookChem. Retrieved from [Link]

  • Ultramarine Violet, medium Pigments. (n.d.). Kremer Pigmente Online Shop. Retrieved from [Link]

  • Ultramarine Violet Pigment. (n.d.). Cornelissen. Retrieved from [Link]

  • Ultramarine violet_Pigment violet 15 from China Manufacturer-Bonroy. (n.d.). Retrieved from [Link]

  • The Versatile World of C.I. Pigment Violet 15: A Comprehensive Guide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • CI 77007 | Al6Na6O24S8Si6. (n.d.). PubChem. Retrieved from [Link]

  • Color Notes: Ultramarine Violet in Painting. (2023, January 24). Natural Pigments. Retrieved from [Link]

  • SAFETY DATA SHEET - Navpad Pigments. (n.d.). Retrieved from [Link]

  • Vibrant And Bold: Exploring Ultramarine Violet Color Notes. (2023, January 26). YouTube. Retrieved from [Link]

  • CHEMICAL SAFETY DATA SHEET ULTRAMARINE BLUE & VIOLET. (n.d.). Retrieved from [Link]

  • 45100 Ultramarine Violet, medium - Kremer Pigmente. (n.d.). Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Electronic State Analysis of Sodium Aluminosilicate Violet

Abstract Sodium aluminosilicate violet, commercially known as Ultramarine Violet or C.I. Pigment Violet 15, is a synthetic inorganic pigment prized for its unique color and stability.[1] Its vibrant hue originates from p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sodium aluminosilicate violet, commercially known as Ultramarine Violet or C.I. Pigment Violet 15, is a synthetic inorganic pigment prized for its unique color and stability.[1] Its vibrant hue originates from polysulfide radical anions encapsulated within a crystalline aluminosilicate framework of the sodalite type. A thorough understanding of the electronic states of this complex material is paramount for optimizing its synthesis, predicting its performance in various applications, and ensuring color consistency. This guide provides a comprehensive overview of the key analytical techniques and computational methodologies employed to elucidate the electronic structure of sodium aluminosilicate violet. We delve into the theoretical underpinnings and practical applications of X-ray Photoelectron Spectroscopy (XPS) and UV-Visible (UV-Vis) Diffuse Reflectance Spectroscopy, offering detailed experimental protocols. Furthermore, we explore the power of Density Functional Theory (DFT) in modeling the electronic behavior of the entrapped sulfur chromophores and the surrounding sodalite cage. This document is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development who seek a deeper understanding of the electronic properties of this fascinating pigment.

Introduction: The Sodality Cage and the Chromophore

Sodium aluminosilicate violet is a member of the sodalite group of minerals, which are tectosilicates.[2] The fundamental building block of its structure is a framework of alternating, corner-sharing AlO₄ and SiO₄ tetrahedra. This arrangement creates a network of interconnected β-cages, also known as sodalite cages.[3] The substitution of Si⁴⁺ with Al³⁺ in the framework results in a net negative charge, which is balanced by sodium cations (Na⁺) residing within these cages.

The vibrant violet color of this pigment is not an intrinsic property of the aluminosilicate framework itself, but rather arises from the presence of entrapped polysulfide radical anions, primarily the trisulfur radical anion (S₃⁻) and, to a lesser extent, the disulfide radical anion (S₂⁻).[4][5] These chromophores are formed during the high-temperature synthesis process involving sulfur, sodium carbonate, and a source of aluminum and silicon (like kaolin).[4] The sodalite cage provides a protective environment for these reactive radical species, contributing to the pigment's stability. The precise ratio and conformation of these sulfur radicals within the cages dictate the final shade of the pigment, ranging from blue to violet and pink.[6]

The electronic state analysis of sodium aluminosilicate violet, therefore, necessitates a multi-faceted approach that can probe both the elemental composition and chemical environment of the aluminosilicate framework and directly investigate the electronic transitions of the encapsulated sulfur chromophores.

Experimental Methodologies for Electronic State Characterization

A combination of surface-sensitive and bulk analytical techniques is essential for a comprehensive understanding of the electronic states in sodium aluminosilicate violet.

X-ray Photoelectron Spectroscopy (XPS): Unveiling Surface Chemistry and Bonding States

XPS is a powerful surface-sensitive technique that provides quantitative elemental composition and information about the chemical environment and oxidation states of the elements present in the top few nanometers of a material's surface.[7]

Causality Behind Experimental Choices: For a particulate material like a pigment, surface chemistry plays a crucial role in its dispersibility, interaction with binders, and overall performance. XPS is chosen to elucidate the surface elemental ratios (Na, Al, Si, O, S) and to identify the different bonding environments, particularly of oxygen (bridging vs. non-bridging) and sulfur, which are critical to the pigment's structure and color.

Self-Validating Protocol: The protocol described below includes an internal calibration step using the adventitious carbon C 1s peak, which is a standard practice to correct for surface charging effects common in insulating materials like aluminosilicates, thereby ensuring the accuracy and reproducibility of the binding energy measurements.

Experimental Protocol: XPS Analysis

  • Sample Preparation:

    • A small amount of the sodium aluminosilicate violet powder is mounted onto a sample holder using double-sided, conductive carbon tape.

    • The powder is gently pressed to ensure a flat, uniform surface.

    • The sample is then introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Instrumentation and Data Acquisition:

    • A monochromatic Al Kα X-ray source (1486.6 eV) is used for irradiation.

    • To mitigate surface charging, a low-energy electron flood gun is employed.[8]

    • Survey Scan: A wide scan (0-1200 eV binding energy) is first acquired to identify all elements present on the surface.

    • High-Resolution Scans: Detailed scans are then performed for the core levels of interest: O 1s, Na 1s, Al 2p, Si 2p, and S 2p.[9]

  • Data Analysis:

    • The binding energy scale is calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.

    • The high-resolution spectra are fitted with Gaussian-Lorentzian functions to deconvolute different chemical states.

    • The relative atomic concentrations are calculated from the peak areas using appropriate sensitivity factors.

Expected Data and Interpretation:

Core LevelExpected Binding Energy (eV)Interpretation
O 1s ~532.5 eV (Bridging Oxygen)Corresponds to Si-O-Al and Si-O-Si linkages in the aluminosilicate framework.[8]
~531.0 eV (Non-Bridging Oxygen)May indicate the presence of terminal oxygen atoms or surface hydroxyl groups.[7]
Na 1s ~1072 eVRepresents the charge-compensating Na⁺ ions within the sodalite cages.[8]
Al 2p ~74.5 eVIndicates tetrahedrally coordinated Al³⁺ in the aluminosilicate framework.
Si 2p ~102.5 eVCorresponds to tetrahedrally coordinated Si⁴⁺ in the framework.
S 2p 163-165 eVThis region is crucial for identifying the different sulfur species (polysulfides) responsible for the color. The exact binding energies can vary depending on the specific polysulfide and its local environment.

Visualization of XPS Workflow:

xps_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Mount Powder on Conductive Tape p2 Introduce into UHV Chamber p1->p2 a1 Irradiate with Monochromatic Al Kα X-rays p2->a1 a2 Use Electron Flood Gun (Charge Compensation) a1->a2 a3 Acquire Survey Scan a2->a3 a4 Acquire High-Resolution Scans (O, Na, Al, Si, S) a3->a4 d1 Calibrate Binding Energy (Adventitious C 1s) a4->d1 d2 Peak Fitting and Deconvolution d1->d2 d3 Calculate Atomic Concentrations d2->d3

Caption: Workflow for XPS analysis of Sodium Aluminosilicate Violet.

UV-Visible Diffuse Reflectance Spectroscopy: Probing the Chromophore's Electronic Transitions

UV-Vis spectroscopy is a fundamental technique for studying the electronic transitions in molecules and materials.[10] For opaque solid samples like pigments, diffuse reflectance spectroscopy is the method of choice.[11][12]

Causality Behind Experimental Choices: The color of the pigment is a direct consequence of the absorption of specific wavelengths of visible light by the entrapped sulfur radical anions. UV-Vis diffuse reflectance spectroscopy is selected to directly measure these absorptions and identify the electronic transitions responsible for the violet hue. This technique is non-destructive and requires minimal sample preparation.

Self-Validating Protocol: The protocol involves using a calibrated white standard (e.g., BaSO₄ or a certified polymer standard) to obtain a baseline spectrum. This ensures that the measured reflectance is accurate and can be converted to absorbance using the Kubelka-Munk function, allowing for semi-quantitative analysis.

Experimental Protocol: UV-Vis Diffuse Reflectance Spectroscopy

  • Sample Preparation:

    • The sodium aluminosilicate violet powder is placed in a sample holder with a quartz window.

    • The powder is packed to a sufficient depth (typically >3 mm) to be considered "infinitely thick" for the measurement, which simplifies the data analysis.

  • Instrumentation and Data Acquisition:

    • A UV-Vis spectrophotometer equipped with an integrating sphere diffuse reflectance accessory is used.

    • A calibrated white reflectance standard (e.g., BaSO₄) is used to measure the 100% reflectance baseline.

    • The reflectance spectrum of the sample is recorded over a wavelength range of at least 300-800 nm.

  • Data Analysis:

    • The reflectance data (R) is converted to absorbance data using the Kubelka-Munk equation: F(R) = (1-R)² / 2R. The Kubelka-Munk function is proportional to the absorption coefficient.

    • The resulting spectrum is plotted as F(R) versus wavelength (nm).

    • The absorption maxima (λ_max) corresponding to the electronic transitions of the chromophores are identified.

Expected Data and Interpretation:

The UV-Vis spectrum of ultramarine violet is expected to show a strong, broad absorption band in the yellow-green region of the visible spectrum, which results in the observed violet color. This band is primarily attributed to the electronic transitions of the S₃⁻ radical anion.[5] A weaker absorption in the near-UV region may also be present, corresponding to the S₂⁻ radical anion.

ChromophoreTypical Absorption Maximum (λ_max)Corresponding Color
S₃⁻ ~580-600 nmBlue
S₂⁻ ~380 nmYellow
S₄ (neutral) ~520 nmRed (contributes to pink/violet shades)[13]

The violet color arises from the combined presence of the blue-absorbing S₃⁻ and potentially a red-absorbing species like neutral S₄, which is formed during the synthesis of violet and pink ultramarines.[13]

Computational Modeling: A Deeper Look with Density Functional Theory (DFT)

DFT has emerged as a powerful tool for investigating the electronic structure and properties of complex materials at the atomic level.[14]

Causality Behind Experimental Choices: While experimental techniques provide valuable data, they often represent an average over many structural units. DFT calculations allow for the construction of precise atomic models of the sodalite cage containing different sulfur radical species. This enables a detailed analysis of the molecular orbitals, the nature of the electronic transitions, and the influence of the aluminosilicate framework on the chromophore. DFT is chosen to complement and provide a theoretical basis for the interpretation of the experimental XPS and UV-Vis spectra.

Self-Validating Protocol: The computational protocol involves a multi-step approach, starting with geometry optimization to find the most stable arrangement of the chromophore within the sodalite cage. The electronic structure and optical properties are then calculated using a higher-level functional to ensure accuracy. The results are validated by comparing the calculated absorption spectra with the experimental UV-Vis data.

Computational Protocol: DFT Analysis

  • Model Construction:

    • A model of the sodalite unit cell is constructed based on crystallographic data.

    • Polysulfide radical anions (e.g., S₃⁻, S₂⁻, and neutral S₄) are placed inside the sodalite cage.[15][16]

    • Both periodic models (representing the bulk crystal) and large cluster models (representing a localized environment) can be employed.[15]

  • Geometry Optimization:

    • The atomic positions of the chromophore and the surrounding framework are optimized to find the minimum energy configuration.

    • A generalized gradient approximation (GGA) functional (e.g., PBE) is often used for this step.

  • Electronic Structure and Optical Properties Calculation:

    • The electronic structure (density of states, molecular orbitals) is calculated for the optimized geometry.

    • To obtain more accurate electronic properties, a hybrid functional (e.g., HSE06) or time-dependent DFT (TD-DFT) for cluster models is used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[16]

Visualization of the S₃⁻ Chromophore in a Sodalite Cage:

Sources

Protocols & Analytical Methods

Method

Characterization of Sodium Aluminosilicate Violet (Pigment Violet 15): An Application Guide Using X-ray Diffraction and FTIR Spectroscopy

Introduction: Unveiling the Structure of a Classic Pigment Sodium aluminosilicate violet, commercially known as Ultramarine Violet or Pigment Violet 15 (PV15), is an inorganic pigment prized for its unique violet hue and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Structure of a Classic Pigment

Sodium aluminosilicate violet, commercially known as Ultramarine Violet or Pigment Violet 15 (PV15), is an inorganic pigment prized for its unique violet hue and excellent stability.[1][2] It belongs to the ultramarine family of pigments, which are complex sodium aluminosilicates with a sodalite cage-like crystal structure.[3] The characteristic color of these pigments arises not from the aluminosilicate framework itself, but from polysulfide radical anions (like S₃⁻ and S₄⁻) trapped within these cages.[3][4] The specific nature and electronic state of these entrapped sulfur species dictate the final color, ranging from the iconic ultramarine blue to this distinct violet.[2][3]

For researchers, quality control specialists, and conservation scientists, verifying the identity, purity, and crystalline integrity of PV15 is paramount. This application note provides a detailed guide to the characterization of sodium aluminosilicate violet using two powerful analytical techniques: Powder X-ray Diffraction (XRD) and Fourier-Transform Infrared (FTIR) Spectroscopy. XRD provides unequivocal information about the crystalline structure and phase purity, while FTIR offers insights into the molecular vibrations of the aluminosilicate framework and the encapsulated chromophores.

Part 1: Phase Identification and Crystalline Structure by X-ray Diffraction (XRD)

The Principle of XRD in Pigment Analysis

Powder X-ray Diffraction is a non-destructive technique that serves as a definitive method for identifying crystalline materials.[5][6] When a beam of X-rays is directed at a crystalline sample, the regularly spaced atoms in the crystal lattice diffract the X-rays at specific angles. This diffraction pattern is a unique "fingerprint" of the material's crystal structure. For sodium aluminosilicate violet, XRD is used to:

  • Confirm the Sodalite Crystal Structure: The primary goal is to verify that the diffraction pattern matches the known pattern for the sodalite framework, which is characteristic of the ultramarine pigment family.[3]

  • Identify Crystalline Impurities: The manufacturing process of ultramarine pigments can sometimes result in by-products or unreacted raw materials.[7] XRD can readily detect the presence of other crystalline phases.

  • Assess Crystallinity: The sharpness and intensity of the diffraction peaks can provide qualitative information about the degree of crystallinity, which can influence the pigment's optical properties.

Experimental Protocol: XRD Analysis

This protocol is designed to obtain a high-quality diffraction pattern from a powdered sample of sodium aluminosilicate violet, adhering to principles outlined in standards such as ASTM D5380-93 for pigment identification.[3][8]

Instrumentation:

  • A modern powder X-ray diffractometer equipped with a copper (Cu) X-ray source (Kα radiation, λ ≈ 1.54 Å) and a detector (e.g., scintillation counter or solid-state detector).

Sample Preparation:

  • Grinding: The pigment sample should be gently ground to a fine, uniform powder (ideally <10 µm) using an agate mortar and pestle. This ensures random orientation of the crystallites and minimizes preferred orientation effects, which can alter peak intensities.

  • Mounting: The powdered sample is then carefully packed into a sample holder. A "zero background" holder, such as one made from a single crystal of silicon cut along a non-diffracting plane, is recommended to minimize background noise and improve data quality. Ensure the sample surface is smooth and level with the surface of the holder.

Data Acquisition Parameters:

ParameterRecommended SettingRationale
X-ray Source Cu Kα (λ = 1.5406 Å)Standard laboratory source, provides good resolution for this type of material.
Voltage & Current 40 kV, 30 mATypical operating parameters for sufficient X-ray flux.
Scan Range (2θ) 10° - 70°This range covers the most characteristic and intense diffraction peaks for the sodalite structure.
Step Size (2θ) 0.02°Provides sufficient data points across each peak for accurate peak position and profile analysis.
Scan Speed/Dwell Time 1°/min or 1 sec/stepA balance between obtaining good signal-to-noise and reasonable measurement time.
Sample Rotation On (if available)Minimizes preferred orientation effects by averaging over more crystallite orientations.

Workflow Diagram: XRD Analysis

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind Pigment to Fine Powder Mount Mount Powder in Sample Holder Grind->Mount XRD Place in Diffractometer Mount->XRD Scan Run Scan (10-70° 2θ) XRD->Scan Process Process Raw Data (Background Subtraction) Scan->Process Identify Phase Identification (Compare to Database) Process->Identify Report Generate Report Identify->Report

Caption: Experimental workflow for XRD analysis of Sodium Aluminosilicate Violet.

Data Interpretation

The resulting X-ray diffractogram is a plot of intensity versus the diffraction angle (2θ).

  • Phase Identification: The primary step is to compare the experimental diffraction pattern with a reference pattern from a crystallographic database, such as the International Centre for Diffraction Data (ICDD). Sodium aluminosilicate violet should exhibit a pattern consistent with the sodalite structure, which has a cubic crystal system and typically belongs to the space group P4̅3n or I4̅3m.[5][7] Key diffraction peaks are expected at specific 2θ angles corresponding to the lattice planes of the sodalite structure.

  • Purity Assessment: The presence of sharp peaks that do not correspond to the sodalite structure indicates crystalline impurities. Common impurities could include unreacted starting materials like quartz (SiO₂) or other silicate phases.

Part 2: Molecular Fingerprinting with Fourier-Transform Infrared (FTIR) Spectroscopy

The Principle of FTIR in Pigment Analysis

FTIR spectroscopy is a technique that measures the absorption of infrared radiation by a sample, which causes the bonds within its molecules to vibrate.[9] The specific frequencies at which a molecule absorbs IR radiation are determined by its structure and the types of chemical bonds present. For sodium aluminosilicate violet, FTIR is invaluable for:

  • Confirming the Aluminosilicate Framework: The Si-O and Al-O bonds of the sodalite framework have characteristic vibrational modes in the mid-infrared region.[10]

  • Detecting Functional Groups: FTIR can identify the presence of hydroxyl (-OH) groups from absorbed water or other functional groups from synthesis residues.

  • Probing the Encapsulated Chromophore: While often weak, vibrational modes associated with the entrapped polysulfide species can sometimes be observed, providing further confirmation of the pigment's identity.[11]

Experimental Protocol: FTIR Analysis

This protocol describes two common methods for analyzing solid powder samples: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with a mid-IR source, a beamsplitter (typically KBr), and a detector (e.g., DTGS). An ATR accessory with a diamond or zinc selenide crystal can be used for the ATR method.

Sample Preparation:

Method A: KBr Pellet Technique [1][12]

  • Drying: Gently dry high-purity, spectroscopy-grade KBr powder in an oven at ~110°C for 2-3 hours to remove absorbed water, then cool in a desiccator.[13]

  • Mixing: In an agate mortar, thoroughly mix approximately 1-2 mg of the pigment sample with 150-200 mg of the dried KBr powder. The goal is a homogenous mixture.

  • Pressing: Transfer the mixture to a pellet press die. Apply pressure (typically 7-10 tons) under vacuum to form a thin, transparent, or translucent pellet. A clear pellet is ideal as it minimizes light scattering.[12]

Method B: Attenuated Total Reflectance (ATR) [12]

  • Background Scan: Ensure the ATR crystal surface is clean. Take a background spectrum of the empty, clean crystal.

  • Sample Application: Place a small amount of the pigment powder directly onto the ATR crystal.

  • Apply Pressure: Use the ATR's pressure clamp to ensure firm, uniform contact between the powder and the crystal surface. This is critical for obtaining a good quality spectrum.

Data Acquisition Parameters:

ParameterRecommended SettingRationale
Spectral Range 4000 - 400 cm⁻¹Covers the fundamental vibrational modes of the aluminosilicate framework and other relevant functional groups.
Resolution 4 cm⁻¹Sufficient for resolving the characteristic broad bands of inorganic pigments.
Number of Scans 32-64Co-adding multiple scans improves the signal-to-noise ratio.
Apodization Happ-GenzelA standard function that provides a good balance between peak shape and resolution.

Workflow Diagram: FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_choice Choose Method start->prep_choice kbr_mix Mix Sample with KBr prep_choice->kbr_mix KBr atr_place Place Sample on ATR Crystal prep_choice->atr_place ATR kbr_press Press into Pellet kbr_mix->kbr_press FTIR Place in Spectrometer kbr_press->FTIR atr_press Apply Pressure atr_place->atr_press atr_press->FTIR BG Collect Background Spectrum Sample Collect Sample Spectrum BG->Sample Process Process Spectrum (ATR Correction, etc.) Sample->Process Identify Identify Vibrational Bands Process->Identify Report Generate Report Identify->Report

Caption: Experimental workflow for FTIR analysis of Sodium Aluminosilicate Violet.

Data Interpretation

The FTIR spectrum of sodium aluminosilicate violet is dominated by the vibrations of the aluminosilicate framework. The key absorption bands to identify are:

Wavenumber Range (cm⁻¹)AssignmentSignificance
~3450 cm⁻¹ O-H StretchingA broad band in this region indicates the presence of adsorbed water.[7]
~1000 cm⁻¹ Asymmetric Si-O-Al StretchingThis is the strongest and most characteristic band for the aluminosilicate framework. Its exact position and shape are sensitive to the Si/Al ratio.[10][14][15]
~650-750 cm⁻¹ Symmetric Si-O-Al StretchingAnother key feature of the framework structure.[14]
~450 cm⁻¹ Si-O-Al Bending ModesThis band corresponds to the bending vibrations of the T-O-T (T=Si, Al) linkages in the sodalite cages.[15]
~580-660 cm⁻¹ S-S Stretching/BendingWeak to medium intensity bands in this region may be attributed to the vibrations of entrapped polysulfide species (e.g., S₃⁻, S₄).[11] These can sometimes overlap with framework vibrations.

The presence of the strong asymmetric Si-O-Al stretching band around 1000 cm⁻¹, along with the symmetric stretching and bending modes, provides a clear molecular fingerprint for the sodalite structure of sodium aluminosilicate violet.

Conclusion

The combined application of X-ray Diffraction and FTIR Spectroscopy provides a comprehensive and robust characterization of sodium aluminosilicate violet. XRD confirms the long-range crystalline order and phase identity, verifying the essential sodalite structure. FTIR complements this by probing the short-range molecular structure, confirming the chemical bonds of the aluminosilicate framework and offering potential clues about the encapsulated sulfur chromophores. Together, these techniques equip researchers and industry professionals with the necessary tools to ensure the quality, authenticity, and consistency of this important inorganic pigment.

References

  • Standard Test Method for Identification of Crystalline Pigments and Extenders in Paint by X-Ray Diffraction Analysis. ASTM International. [Link]

  • Combined X-ray Diffraction and Raman Identification of Synthetic Organic Pigments in Works of Art: From Powder Samples to Artists' Paints. DSpace Repository. [Link]

  • Vibrational Spectroscopy of Sodalite: Theory and Experiments. ResearchGate. [Link]

  • FT-IR spectrum of violet ultramarine. ResearchGate. [Link]

  • Spectroscopic and Crystal-Chemical Features of Sodalite-Group Minerals from Gem Lazurite Deposits. MDPI. [Link]

  • ASTM D5380-93. Industrial Doc. [Link]

  • Vibrational Spectroscopy of Sodalite: Theory and Experiments. ACS Publications. [Link]

  • Sample Preparation for FTIR Analysis. Drawell. [Link]

  • Structures of sodalite-group minerals. Structural drawing of a sodalite. ResearchGate. [Link]

  • Towards the Discrimination between Natural and Synthetic Pigments: The Case of Ultramarine. PoS - Proceeding of science. [Link]

  • Principles of infrared spectroscopy (5) Various measurement methods in FTIR spectroscopy - Transmission methods. JASCO Global. [Link]

  • High-Resolution Non-Invasive X-ray Diffraction Analysis of Artists' Paints. arXiv. [Link]

  • The application of x-ray powder diffraction for the analysis of synthetic organic pigments. Part 1: Dry pigments. ResearchGate. [Link]

  • Measurement Methods for Powder Samples. Shimadzu Scientific Korea. [Link]

  • Structural and Elastic Behaviour of Sodalite Na8(Al6Si6O24)Cl2 at High-Pressure by First-Principle Simulations. MDPI. [Link]

  • FT-IR spectra of the synthesized ultramarine pigment. a The blue... ResearchGate. [Link]

  • S2– and S3– radicals and the S42– polysulfide ion in lazurite, haüyne and synthetic ultramarine blue revealed by resonance. Mineralogical Society of America. [Link]

  • An in-depth study of the photoluminescent properties of different variants of ultramarine blue pig. POLITesi. [Link]

  • In-Operando FTIR Spectroscopy Study on Rapid Polysulfide Binding via Caffeine in Lithium–Sulfur Batteries. PMC - NIH. [Link]

  • Structural Features, Chemical Diversity, and Physical Properties of Microporous Sodalite-Type Materials: A Review. PMC - NIH. [Link]

  • Sulfur-based species induced photochromism in sodalite. IGC. [Link]

  • Mutual Transformations of Polysulfide Chromophore Species in Sodalite‐Group Minerals: A DFT Study on S6 Decomposition. ResearchGate. [Link]

  • XRD and FTIR Characterisation of Lead Oxide-Based Pigments and Glazes. [Link]

  • Procedures for X-Ray Diffraction Phase Analysis: The Case of Fine Sediments from Peña Blanca, Chihuahua, Mexico. MDPI. [Link]

Sources

Application

Powder neutron diffraction analysis of "Sodium aluminosilicate Violet"

Application Note: Structural Characterization of Sodium Aluminosilicate Violet (Ultramarine Violet) via Powder Neutron Diffraction Executive Summary This guide details the protocol for the structural refinement of Sodium...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Characterization of Sodium Aluminosilicate Violet (Ultramarine Violet) via Powder Neutron Diffraction

Executive Summary

This guide details the protocol for the structural refinement of Sodium Aluminosilicate Violet (C.I. Pigment Violet 15) using Powder Neutron Diffraction (PND). Unlike X-ray diffraction (XRD), which is limited by the isoelectronic nature of


 and 

and the low scattering power of light elements, PND utilizes nuclear scattering lengths to resolve oxygen positions and guest chromophores (

,

) within the sodalite

-cages. This protocol emphasizes a Joint Rietveld Refinement strategy (PND + XRD) as the gold standard for validating Al/Si ordering and defining the disordered sulfur radical anions responsible for the violet hue.

Scientific Background & Rationale

The Material: Ultramarine Violet

Ultramarine Violet is a lattice-host pigment derived from the sodalite structure (


).
  • Framework: A cubic aluminosilicate framework (Space Group

    
     or 
    
    
    
    ) consisting of corner-sharing
    
    
    and
    
    
    tetrahedra forming
    
    
    -cages.
  • Chromophore: The violet color arises from the modification of the Ultramarine Blue precursor, typically resulting in a mixture of sulfur radical anions (

    
     and 
    
    
    
    ) trapped within the cages.
  • The Challenge: The sulfur species and charge-balancing sodium ions are dynamically or statically disordered, making them "invisible" or "smeared" in standard XRD due to low electron density contrast.

Why Neutron Diffraction?

The primary justification for PND lies in the Fermi pseudo-potential of the nuclei. While X-ray scattering scales with atomic number (


), neutron scattering lengths (

) are random isotopes properties.

Table 1: Scattering Contrast: X-ray vs. Neutron

ElementIonX-ray Scattering Power (

)
Neutron Scattering Length (

, fm)
Role in Analysis
Silicon

10 (Isoelectronic)4.15 Framework T-site
Aluminum

10 (Isoelectronic)3.45 Framework T-site
Oxygen

105.80 High Contrast (Defines bond lengths)
Sulfur

162.85 Chromophore (Weak but distinct from Si/Al)
Sodium

103.63 Cation (distinguishable from O)
  • Critical Insight: While

    
     and 
    
    
    
    are similar, the strong scattering of Oxygen (
    
    
    fm) allows PND to precisely determine Oxygen coordinates. This precision enables the calculation of T-O bond lengths (
    
    
    vs.
    
    
    ), which is the only reliable method to determine Al/Si ordering in these frameworks.

Experimental Protocol

Sample Preparation
  • Purity Check: Verify phase purity via standard XRD to ensure no unreacted kaolin or quartz remains.

  • Dehydration (CRITICAL): Ultramarines are zeolitic and adsorb water. Hydrogen has a massive incoherent scattering cross-section (

    
     barns) which creates high background noise in PND.
    
    • Step 1: Dry powder at 120°C for 24 hours under vacuum.

    • Step 2: Handle in a glovebox (Ar or

      
       atmosphere) to prevent re-adsorption.
      
  • Containment: Load ~2-5 grams of powder into a Vanadium canister . Vanadium is used because its coherent scattering length is near zero (

    
     fm), making the container "transparent" to the diffraction pattern.
    
Data Collection Strategy
  • Instrument Type: High-Resolution Powder Diffractometer (e.g., D2B at ILL, HRPD at ISIS, or BT-1 at NIST).

  • Wavelength/Mode:

    • Constant Wavelength (CW): Select

      
       for general structure. If resolving magnetic scattering (rare for these temps) or large d-spacing, use higher 
      
      
      
      .
    • Time-of-Flight (TOF): Ideal for high resolution at low d-spacing (high

      
      ), essential for resolving the subtle splitting of T-site peaks.
      
  • Temperature: Collect data at low temperature (10 K - 50 K) using a cryostat.

    • Reason: Reduces thermal vibration parameters (

      
      ), sharpening high-angle peaks and "freezing" the motion of the rattling sulfur chains to allow for better structural modeling.
      

Data Analysis: The Joint Refinement Workflow

The complexity of Ultramarine Violet requires a Joint Rietveld Refinement (simultaneously fitting XRD and PND data).

The Refinement Logic (Graphviz)

Rietveld_Strategy Data_Input Input Data: 1. Synchrotron XRD (High Q) 2. Neutron TOF (High d-spacing) Model_Init Initial Model: Space Group I-43m Sodalite Cage Framework Data_Input->Model_Init Step1 Step 1: Le Bail Fit Refine Lattice Parameters & Zero Point Model_Init->Step1 Step2 Step 2: Framework Refinement Fix Occupancies, Refine T-site coordinates (Use Neutron for Oxygen positions) Step1->Step2 Decision_AlSi Check Bond Lengths: Al-O ~ 1.74 A Si-O ~ 1.61 A Step2->Decision_AlSi Decision_AlSi->Step2 Invalid (Constraints needed) Step3 Step 3: Guest Species Modeling Locate S3-/S4- and Na+ (Use Difference Fourier Maps) Decision_AlSi->Step3 Valid Disorder_Handling Handle Disorder: Model Sulfur as Rigid Body or Split Sites (Partial Occ) Step3->Disorder_Handling Final_Output Final Output: 1. Al/Si Ordering Ratio 2. Sulfur Species Geometry 3. Cation Distribution Disorder_Handling->Final_Output

Figure 1: Joint Rietveld Refinement Strategy for Ultramarine Pigments. This logic flow ensures framework stability before attempting to model the disordered chromophores.

Step-by-Step Refinement Protocol
  • Scale and Background: Refine the scale factors for both datasets independently. Use a Chebyshev polynomial for background, paying attention to the "hump" in neutron data caused by any residual amorphous silica or incoherent hydrogen scattering.

  • Lattice Parameters: Refine

    
     (cubic cell edge, approx 9.1 
    
    
    
    ). Note that Ultramarine Violet often has a slightly expanded cell compared to the Blue form due to the larger
    
    
    species.
  • Framework (The T-Sites):

    • Place Si and Al at the T-sites (

      
       in 
      
      
      
      ).
    • Constraint: Apply Loewenstein’s Rule (Al-O-Al bonds are forbidden). If the Si:Al ratio is 1:1, strict alternation is expected.

    • Validation: Refine Oxygen coordinates freely using the Neutron dataset. Calculate T-O distances. If the average T-O distance is ~1.67

      
      , the site is a mixed Si/Al. If distinct sites resolve to 1.61 
      
      
      
      and 1.74
      
      
      , ordering is present.
  • The Chromophore (The "Rattle"):

    • The sulfur species (

      
      ) occupy the center of the cage (
      
      
      
      site) but are disordered.
    • Technique: Use Difference Fourier Maps (

      
      ) to find residual nuclear density inside the cage.
      
    • Modeling: You will likely see a "blob" of density. Model this as a Rigid Body (e.g., a triangle for

      
       or a bent chain for 
      
      
      
      ) and allow it to rotate/tumble, or use Split Sites (e.g., placing S at
      
      
      or
      
      
      sites with partial occupancy summing to the total sulfur content).
    • Note: The violet color suggests a higher population of

      
       species or variations in the 
      
      
      
      environment compared to the blue pigment.

Expected Results & Interpretation

Table 2: Diagnostic Structural Parameters

ParameterExpected ValueInterpretation
Cell Parameter (

)
9.10 - 9.14

Expansion vs. Blue (

) indicates larger guest species (

).
T-O Bond Length 1.66 - 1.68

(Avg)
Indicates disordered Al/Si (average of 1.61 and 1.74).
Sulfur Occupancy Total S ~ 2-3 per cellDefines the chromophore density.
Na-O Distance 2.3 - 2.6

Critical for stability; Na coordinates with framework oxygens and sulfur.
Common Pitfall: The "False" Disorder

Researchers often mistake static disorder (random orientation of S-chains) for thermal vibration.

  • Check: If the thermal parameter (

    
    ) of Sulfur is massive (> 5-10 
    
    
    
    ), your model is wrong. You need to split the site (multisite disorder) rather than just letting the atom vibrate violently.

References

  • Weller, M. T. (2000). Structure and Chemistry of the Ultramarine Pigments. Royal Society of Chemistry.

  • Gobeltz, N., et al. (1998). Structural Characterization of Ultramarine Pigments. Journal of Solid State Chemistry.

  • Newsam, J. M. (1986). Neutron Diffraction Study of Zeolite A. Journal of Physical Chemistry. (Foundational text on zeolite neutron diffraction).

  • NIST Center for Neutron Research. (2023). Neutron Scattering Lengths and Cross Sections.

  • Reinen, D., & Lindner, G. G. (1999). The Nature of the Chalcogen Colour Centres in Ultramarine-Type Solids. Chemical Society Reviews.

Method

Application Note: Pigment Violet 15 in Pharmaceutical &amp; Cosmetic R&amp;D

Topic: Technical Assessment & Protocols for Pigment Violet 15 (Ultramarine Violet) Content Type: Application Note & Methodological Guide Audience: Pharmaceutical Scientists, Formulation Engineers, and Safety Toxicologist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Assessment & Protocols for Pigment Violet 15 (Ultramarine Violet) Content Type: Application Note & Methodological Guide Audience: Pharmaceutical Scientists, Formulation Engineers, and Safety Toxicologists[1]

A Technical Guide to Stability, Characterization, and Formulation Safety

Executive Summary & Strategic Utility

Pigment Violet 15 (PV15) , chemically known as Ultramarine Violet , is a synthetic inorganic pigment (Sodium Aluminosilicate Sulfosilicate).[2][3] Unlike organic violet dyes (e.g., Manganese Violet or D&C Violet No. 2), PV15 derives its color from sulfur radical anions trapped within a sodalite zeolite cage.[1]

For the researcher and drug developer, PV15 offers a unique profile:

  • High Thermal Stability: Stable >300°C, making it ideal for melt-extrusion (plastics/packaging) and autoclaving.[1]

  • Photostability: Excellent lightfastness (ASTM I), superior to many organic lakes.[1]

  • The Critical Constraint: It is acid-sensitive .[1] Upon contact with acids (pH < 5.0), the zeolite cage collapses, releasing Hydrogen Sulfide (

    
    ) gas.[1]
    

Strategic Application Scope:

  • Topical Formulations: Gels, creams, and ointments (pH 6.0–8.0).[1]

  • Pharmaceutical Packaging: Color-coding high-density polyethylene (HDPE) or polypropylene (PP) containers.[1]

  • Biomaterial Tracers: Use as a stable, non-cytotoxic particulate marker in neutral-pH hydrogels.[1]

Chemical Identity & Structural Mechanism

CAS Number: 12769-96-9 Formula:


 (General Sodalite Framework)[1]

The chromophore is not a metal ion but a polysulfide radical anion (


 and 

) entrapped within the

-cages of the aluminosilicate lattice.[1]
  • Blue Ultramarine: Dominant chromophore is

    
    .[1]
    
  • Violet Ultramarine (PV15): Produced by chemically modifying the lattice to alter the sulfur oxidation state (often a mix of ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     and 
    
    
    
    or disulfur species), resulting in a shift from blue to violet.[1]
Visualization: The Zeolite Chromophore Trap

The following diagram illustrates the protective "cage" mechanism that grants PV15 its stability—and its vulnerability to acid.[1]

G cluster_0 Sodalite Cage Structure Cage Aluminosilicate Framework (Al-O-Si Network) Result_Stable STABLE Color Retention No Leaching Cage->Result_Stable Protects Radical Result_Fail FAILURE MODE Lattice Collapse H2S Gas Release Cage->Result_Fail Releases Sulfur Sulfur Chromophore (S3- / S4- Radicals) Sulfur->Cage Entrapped within Acid Acidic Environment (H+ Ions) Acid->Cage Attacks Al-O Bonds Stable Neutral/Alkaline Environment (pH > 6) Stable->Cage Maintains Integrity

Figure 1: Mechanistic stability profile of Pigment Violet 15.[1] The aluminosilicate cage protects the sulfur chromophore from light and heat but is vulnerable to proton attack (acid).[3]

Critical Protocol: Acid-Stress Failure Mode Analysis

Purpose: To quantify the risk of sulfide release in a proposed formulation.[1] This is the mandatory safety step before using PV15 in any drug product or medical device.

Principle: PV15 reacts with acid to form


.[1][4] This protocol uses a closed-loop detection system to measure the "Sulfide Evolution Potential" (SEP).[1]
Materials
  • Sample: 1.0 g Pigment Violet 15 (powder or formulated product).

  • Reagent: 0.1 M Hydrochloric Acid (Simulated Gastric Fluid without enzymes).

  • Detection: Lead Acetate Paper strips (qualitative) or Methylene Blue Spectrophotometric Assay (quantitative).[1]

  • Apparatus: 100 mL reaction flask, gas delivery tube, trapping solution (Zinc Acetate).[1]

Step-by-Step Methodology
  • Setup: Connect the reaction flask to a gas delivery tube submerged in 20 mL of 1% Zinc Acetate solution (the trap).

  • Acidification: Place 1.0 g of PV15 in the flask. Slowly inject 50 mL of 0.1 M HCl via a septum.

  • Incubation: Stir gently at 37°C for 30 minutes.

    • Observation: Immediate loss of violet color and evolution of "rotten egg" odor indicates massive failure.[1]

  • Quantification (Methylene Blue Method):

    • Add N,N-dimethyl-p-phenylenediamine and Ferric Chloride to the zinc acetate trap.[1]

    • Allow color development (Blue complex formation) for 15 minutes.

    • Measure Absorbance at 670 nm .

  • Interpretation:

    • Pass:

      
       ppm sulfide evolution (Background level).
      
    • Fail: Detectable sulfide. Action: Formulation pH must be raised, or pigment must be encapsulated.[1]

Protocol: Formulation into Topical Hydrogels

Purpose: To create a stable, non-bleeding violet gel for topical application or ultrasound coupling, ensuring pH compatibility.[1]

Formulation Table
ComponentFunctionConcentration (% w/w)Critical Note
Purified Water Solventq.s. to 100Must be degassed.[1]
Carbomer 940 Gelling Agent0.5 - 1.0%Requires neutralization.[1]
Pigment Violet 15 Colorant0.1 - 0.5%Do not grind excessively.
Triethanolamine (TEA) NeutralizerAdjust to pH 7.0Crucial Step.
Glycerin Humectant5.0%Prevents drying.[1]
Manufacturing Workflow
  • Pre-Dispersion: Disperse PV15 in a small portion of water with Glycerin.[1] Use a high-shear mixer at low speed (2000 rpm) for 5 minutes.

    • Caution: High shear can fracture the zeolite crystals.[1] Monitor particle size.[1]

  • Gelation: Disperse Carbomer 940 in the remaining water. Allow to hydrate fully (20-30 mins).

  • Neutralization (The Safety Lock): Add TEA dropwise to the Carbomer phase until pH reaches 6.5 - 7.5 . The gel will thicken.[1]

  • Incorporation: Gently fold the PV15 dispersion into the neutralized gel.[1]

    • Why? Adding PV15 to the acidic Carbomer before neutralization may cause localized degradation and sulfide release.[1] Always add PV15 to the neutral phase.

  • QC Check: Measure pH. If pH < 6.0, adjust immediately with TEA.[1]

Workflow Visualization

Workflow cluster_phases Phase Preparation PhaseA Phase A: Carbomer Hydration (Acidic pH ~3.0) Neutralize CRITICAL STEP: Neutralize Phase A Add TEA -> pH 7.0 PhaseA->Neutralize Must neutralize FIRST PhaseB Phase B: PV15 Dispersion (Water + Glycerin) Combine Combine Phase B into Neutral Phase A (Low Shear Mixing) PhaseB->Combine Neutralize->Combine Safe pH established QC QC: pH Check & H2S Odor Test Combine->QC

Figure 2: Safe formulation workflow. Adding PV15 to acidic Carbomer before neutralization is a common error that leads to product spoilage.

Analytical Characterization (The "Fingerprint")

To validate the raw material (ensure it is not a blended organic dye), use the following parameters:

  • X-Ray Diffraction (XRD):

    • Look for the characteristic Sodalite cubic lattice peaks.[1]

    • Validation: Absence of sodalite peaks implies an organic substitute (e.g., Manganese Violet).[1]

  • FTIR Spectroscopy:

    • Target Bands: Strong absorption at 1000–1100 cm⁻¹ (Si-O-Si / Al-O-Si asymmetric stretch).[1]

    • Absence of C-H or C=O bonds (which would indicate organic contaminants).[1]

  • Microscopy (SEM):

    • PV15 particles should appear as distinct, cubic or irregular crystalline aggregates (1–5 µm), not amorphous clumps.[1]

References

  • FDA Code of Federal Regulations. Title 21, Part 73, Subpart C - Cosmetics.[1] Ultramarine Violet (Sec.[1][5][6][7][8][9][10] 73.2725).[1][11]

  • PubChem. C.I. Pigment Violet 15 (Compound Summary). National Library of Medicine.[1]

  • Kremer Pigmente. Ultramarine Violet, Medium Safety Data Sheet.[1] (Provides detailed stability data).

  • Natural Pigments. Ultramarine Violet: History and Properties. (Detailed analysis of the sulfur radical chromophore).

  • European Chemicals Agency (ECHA). Registration Dossier: Ultramarine Violet.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Sodium Aluminosilicate Violet (Pigment Violet 15) Synthesis

Welcome to the technical support center for the synthesis and optimization of Sodium Aluminosilicate Violet, also known as Ultramarine Violet or Pigment Violet 15 (PV15). This guide is designed for researchers, chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of Sodium Aluminosilicate Violet, also known as Ultramarine Violet or Pigment Violet 15 (PV15). This guide is designed for researchers, chemists, and production professionals aiming to master the synthesis of this unique pigment. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction parameters for superior results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the violet color of this pigment?

A: Sodium Aluminosilicate Violet is a member of the ultramarine pigment family. Its structure consists of a rigid, three-dimensional aluminosilicate lattice, specifically a sodalite-type framework, which forms cages.[1] The vibrant color does not originate from the framework itself but from polysulfide radical anions (like S₂⁻, S₃⁻, and S₄/S₄⁻) trapped within these cages.[2][3]

The specific hue is dictated by the mixture and concentration of these chromophores:

  • S₃⁻ Radical: Primarily responsible for the intense blue color of classic ultramarine, absorbing light around 600 nm.[3][4]

  • S₂⁻ Radical: Contributes a yellow tone, with an absorption band around 400 nm.[3][4]

  • S₄/S₄⁻ Species: Associated with a red color, absorbing around 520 nm.[3]

Ultramarine Violet is achieved through a controlled modification of the sulfur radicals within the aluminosilicate lattice, resulting in a balance of chromophores that yields a violet to purple hue.[5] This often involves the partial conversion of the blue S₃⁻ chromophore into other species.[6]

Q2: My synthesis resulted in a pale, grayish, or off-color product instead of a vibrant violet. What are the likely causes?

A: Achieving a vibrant violet requires precise control over both the reductive and oxidative stages of the synthesis. A pale or incorrect color is typically due to one or more of the following factors:

  • Incorrect Temperature Profile: The synthesis is highly sensitive to temperature. The initial high-temperature reduction stage (around 750-800°C) is crucial for forming the sodalite framework and the initial sulfide species.[3][7] The subsequent, lower-temperature oxidation stage is where the final color develops.[4][7] If the initial temperature is too low, the framework may not form correctly. If it's too high, the desired polysulfides may decompose.

  • Improper Atmospheric Control: The first stage of heating must occur in a reducing (oxygen-limited) atmosphere to convert elemental sulfur into the necessary sulfide precursors.[3][8] Premature exposure to air will oxidize the sulfur to non-pigmentary sulfates.[7] Conversely, the second stage requires the controlled introduction of air (oxidation) to develop the final color.[4][8]

  • Inadequate Reaction Time: Both heating stages require sufficient time for the reactions to reach completion. Shortening the calcination time, especially at lower temperatures, will likely result in an incomplete reaction and poor color development.[9][10][11]

  • Poor Raw Material Homogeneity: An uneven mixture of kaolin, sodium carbonate, sulfur, and carbon source will lead to localized areas of incorrect stoichiometry, resulting in a product with mixed colors and impurities. Thorough grinding and mixing of precursors is essential.[4]

Troubleshooting Guide: Temperature & Time Optimization

Problem 1: Final product is blue or greenish-blue, not violet.

This is a common issue indicating that the reaction has not progressed sufficiently from the stable blue state to the violet state.

Causality: The blue color is dominated by the S₃⁻ radical anion.[4] The transition to violet requires a modification or partial conversion of this chromophore. Historically, the production of Ultramarine Violet involves a secondary treatment of finished Ultramarine Blue pigment.[12]

Troubleshooting Steps & Optimization Protocol:

  • Introduce a Secondary, Lower-Temperature Oxidation Step: The conversion from blue to violet is often achieved by treating the synthesized blue pigment at a lower temperature in an oxidizing atmosphere.

  • Experiment with Gaseous Oxidants: A classic method for producing violet involves treating ultramarine blue with agents like ammonium chloride or dry hydrochloric acid gas at elevated temperatures (e.g., 200–250°C).[13] This process alters the ionic balance within the sodalite cages, shifting the color.

  • Optimize the Two-Stage Calcination: If attempting a direct synthesis, precise control of the cooling and oxidation phase is critical. After the initial high-temperature reduction, a prolonged hold at a lower temperature with controlled air ingress can promote the formation of the violet chromophores.

Experimental Workflow: Blue to Violet Conversion

G cluster_0 Primary Synthesis (Ultramarine Blue) cluster_1 Secondary Treatment (Violet Conversion) P1 Mix Raw Materials (Kaolin, Na₂CO₃, S, Carbon) P2 Stage 1: Reduction Firing ~750°C, 4-8 hours (Limited Air) P1->P2 P3 Intermediate Product (Greenish/Dull Blue) P2->P3 P4 Stage 2: Oxidation Firing ~500°C, 2+ hours (Controlled Air Ingress) P3->P4 P5 Product: Ultramarine Blue (High S₃⁻ Concentration) P4->P5 S1 Mix Blue Pigment with NH₄Cl (2.5-5%) P5->S1 Post-synthesis Treatment S2 Stage 3: Conversion Heating 200-250°C, 24-36 hours (Air Exposure) S1->S2 S3 Product: Ultramarine Violet (PV15) S2->S3

Caption: Workflow for converting Ultramarine Blue to Violet.

Problem 2: Synthesis yields a weak or reddish-violet color.

A reddish hue suggests the formation of S₄/S₄⁻ species, while a weak color points to a low overall concentration of chromophores.

Causality: The balance between the blue (S₃⁻) and red (S₄/S₄⁻) chromophores is delicate. Over-oxidation or incorrect temperatures can favor one over the other, leading to an undesired reddish tint. A weak color saturation often results from insufficient sulfur incorporation or decomposition of the chromophores at excessively high temperatures or for prolonged times.

Troubleshooting Steps & Optimization Protocol:

  • Re-evaluate Oxidation Temperature and Time: The oxidation step is critical. While it's needed to develop color, excessive temperature or duration can degrade the desired polysulfides.

    • Systematic Approach: Conduct a matrix of experiments varying the oxidation temperature (e.g., 450°C, 500°C, 550°C) and time (e.g., 2h, 4h, 6h) to find the optimal balance.

  • Verify Sulfur and Carbon Ratios: The initial charge of sulfur and the reducing agent (carbon) is critical. Insufficient sulfur will limit chromophore formation.[2] Too much carbon can overly reduce the system, hindering the subsequent oxidation step.[3]

  • Control Heating and Cooling Rates: Rapid heating can cause premature sulfur volatilization. A slow, controlled ramp-up to the peak reduction temperature is advisable. Similarly, the cooling rate after the final oxidation can influence the final crystal structure and color.[14]

Data Summary: Temperature & Time Effects on Ultramarine Synthesis

ParameterTemperature Range (°C)Typical DurationPurpose & Key ConsiderationsPotential Issues if Incorrect
Reduction Stage 750 - 900 °C[2][3]4 - 12 hours[4][9]Forms the sodalite framework and initial sulfide species (S₂⁻). Must be in a reducing (oxygen-limited) atmosphere.Too Low: Incomplete framework formation. Too High: Sintering, decomposition. Too Short: Incomplete reaction.
Oxidation Stage 500 - 600 °C[4][15]2 - 4 hours[4]Oxidizes S₂⁻ to S₃⁻ (blue) and other chromophores. Requires controlled introduction of air.Too Low: Weak color development. Too High: Chromophore degradation. Too Long: Over-oxidation, color shift.
Violet Conversion 200 - 250 °C[13]24 - 36 hours[13]Post-treatment of blue pigment with agents like NH₄Cl to induce the shift to violet.Incorrect Temp/Time: Incomplete conversion or color degradation.

Advanced Optimization & Characterization

Q3: How can I quantitatively assess the success of my synthesis optimization?

A: Visual inspection is subjective. For rigorous optimization, quantitative characterization is essential.

  • UV-Visible Spectroscopy: This technique directly probes the chromophores responsible for the color. By analyzing the reflectance spectra, you can identify the absorption peaks corresponding to S₃⁻ (~600 nm), S₂⁻ (~400 nm), and S₄/S₄⁻ (~520 nm) and quantify their relative contributions.[3][4]

  • X-Ray Diffraction (XRD): XRD is crucial for confirming the formation of the correct sodalite crystal structure. The presence of sharp, well-defined peaks indicates good crystallinity, which is necessary for entrapping and stabilizing the chromophores.[3] It can also identify unwanted crystalline phases like nepheline.[3]

  • CIELAB Colorimetry: Use a colorimeter or spectrophotometer to measure the L, a, and b* values of your pigment. This provides objective, numerical data on the lightness (L), red/green axis (a), and yellow/blue axis (b*), allowing for direct comparison between different synthesis batches.

Logical Flow for Synthesis Troubleshooting

Caption: Troubleshooting flowchart for PV15 synthesis.

References

  • Li, Z., et al. (2024). Research on the Preparation of Ultramarine Pigments from Palygorskite. PMC, NIH. Retrieved from [Link]

  • Wang, C-H., et al. (2017). Synthesis of Ultramarine from Reservoir Silts. MDPI. Retrieved from [Link]

  • Hamerton, I., et al. (2013). A Systematic Examination of Colour Development in Synthetic Ultramarine According to Historical Methods. PLOS ONE. Retrieved from [Link]

  • Clark, R.J.H., & Firth, S. (n.d.). The Synthesis and Structure of Ultramarine Pigments. University of Southampton ePrints. Retrieved from [Link]

  • Boitel-Aullen, G., et al. (2007). Method for synthesizing ultramarine pigments. Google Patents (EP1786869A2).
  • Wang, Y., et al. (2022). The effect of different calcining conditions on the color of the blue.... ResearchGate. Retrieved from [Link]

  • Desnica, V., et al. (2004). Multianalytical characterisation of a variety of ultramarine pigments. ResearchGate. Retrieved from [Link]

  • Holliday Pigments. (2010). Ultramarine - the Eternal Pigment. PCI Magazine. Retrieved from [Link]

  • Boitel-Aullen, G., et al. (2009). Ultramarine pigment synthesis process. Google Patents (US7632347B2).
  • Museum of Fine Arts, Boston. (2022). Ultramarine violet. MFA Cameo. Retrieved from [Link]

  • Boitel-Aullen, G., et al. (2010). Method for synthesizing ultramarine pigments. Google Patents (JP4818258B2).
  • Gessler, A.E. (1951). Process for making ultramarine pigment. Google Patents (US2544695A).
  • Sablotny, R. (2021). Preparation of Synthetic Ultramarine Blue. YouTube. Retrieved from [Link]

  • Natural Pigments. (2023). Color Notes: Ultramarine Violet in Painting. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis of high acid-resistant ultramarine blue pigment through coal gangue, industrial zeolite waste and corn straw waste recycling. Retrieved from [Link]

Sources

Optimization

Troubleshooting color variations in "Ultramarine Violet" synthesis

Welcome to the technical support center for the synthesis of Ultramarine Violet. This guide is designed for researchers, chemists, and materials scientists encountering challenges with color reproducibility and quality d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ultramarine Violet. This guide is designed for researchers, chemists, and materials scientists encountering challenges with color reproducibility and quality during the synthesis of this complex inorganic pigment. Here, we address common issues in a practical, question-and-answer format, grounded in the fundamental chemistry of polysulfide chromophores within the sodalite lattice.

Section 1: Troubleshooting Guide - Common Color Variation Issues

This section addresses specific color problems encountered during and after the synthesis of Ultramarine Violet (Colour Index Pigment Violet 15, PV 15).

Q1: My final pigment is too blue and lacks the distinct violet or reddish hue. What went wrong?

Answer:

This is a common issue indicating that the conversion from Ultramarine Blue (PB 29) to Ultramarine Violet (PV 15) was incomplete. The violet color is achieved by modifying the blue S₃⁻ radical anion, which is the primary chromophore in Ultramarine Blue. The goal is to introduce other chromophores, such as the S₄⁻ radical (red) or other related species, to create a mixture that appears violet.

Primary Causes & Solutions:

  • Insufficient Ammonium Chloride/HCl: The conversion relies on treating the blue pigment with an acidic gas source at high temperatures.[1] If the concentration is too low, the reaction will not proceed to completion.

    • Solution: Ensure you are using an adequate amount of the conversion agent. A common starting point is 2.5-6% ammonium chloride by weight relative to the Ultramarine Blue pigment.[2][3]

  • Incorrect Reaction Temperature: The conversion process is thermally driven but sensitive. Temperatures that are too low will result in a slow or incomplete reaction.

    • Solution: The recommended temperature range for this conversion is typically 200-250°C.[3] Verify your furnace's calibration and ensure a consistent temperature is maintained throughout the heating period.

  • Inadequate Reaction Time: This is a slow, solid-gas reaction. Insufficient heating duration will leave a significant portion of the blue pigment unreacted.

    • Solution: The required duration can be anywhere from 24 to 36 hours.[3] If your pigment is still too blue, consider extending the calcination time in increments of 4-6 hours.

Q2: The synthesized pigment has a dull, grayish, or pale violet color instead of a vibrant one. How can I improve its chromaticity?

Answer:

A weak or grayish color points to issues with the foundational sodalite lattice or the purity of the chromophores. The vibrancy of the color depends on the concentration and stability of the polysulfide radicals within the aluminosilicate cages.[4]

Primary Causes & Solutions:

  • Impure Starting Materials: The presence of iron in the raw materials (like kaolin) is particularly detrimental, as it can dull the final color.[5]

    • Solution: Use high-purity raw materials. For kaolin, ensure it is low in iron oxide. If necessary, use a pre-treatment step like acid washing on the raw kaolin to remove metallic impurities.

  • Incomplete Sodalite Cage Formation: If the initial synthesis of the base Ultramarine Blue was flawed, the sodalite structure will have defects. These defects cannot properly stabilize the polysulfide chromophores, leading to poor color development.

    • Solution: Revisit your Ultramarine Blue synthesis protocol. Ensure the initial calcination (reducing stage) is performed correctly, typically around 750-800°C for at least 4 hours in a sealed crucible to create an oxygen-free atmosphere.[6][7]

  • Poor Stoichiometry: An incorrect ratio of raw materials, especially an insufficient amount of sulfur or sodium carbonate, can lead to a lower concentration of chromophores.[8][9]

    • Solution: Carefully control the mass ratios of your reactants. An excess of sodium carbonate tends to favor the formation of the blue S₃⁻ chromophore, while insufficient sulfur can lead to the formation of yellow S₂⁻, resulting in a greenish or brownish off-color instead of a strong blue base for violet conversion.[8][10]

Q3: My pigment has a distinct greenish or brownish tint. What causes this discoloration?

Answer:

A greenish or brownish hue indicates that the balance of polysulfide chromophores is incorrect, with a higher-than-desired concentration of the yellow S₂⁻ radical anion.[4][6][8] The final color of any ultramarine pigment is a function of the ratio between the blue (S₃⁻), yellow (S₂⁻), and red (S₄⁻) chromophores.[11]

Primary Causes & Solutions:

  • Excessive Sulfur or Insufficient Sodium Carbonate: The equilibrium between the different polysulfide species is highly dependent on the stoichiometry of the reaction mixture. An excess of sulfur relative to the sodium source can favor the formation of the yellow S₂⁻ chromophore.[10]

    • Solution: Adjust the raw material ratios. Increase the relative amount of sodium carbonate. Refer to the table below for guidance on how stoichiometry affects the final color.

  • Improper Atmospheric Control: The initial stage of ultramarine synthesis requires a reducing atmosphere to convert sulfur into sulfide and polysulfides.[7] If oxygen is introduced prematurely, it can lead to the formation of sulfates and disrupt the intended chromophore formation, often resulting in a poor-quality greenish-white intermediate.

    • Solution: Ensure your crucibles are well-sealed during the first high-temperature calcination step (the "reduction firing"). Use a reducing agent like activated carbon or charcoal (approx. 2-5% by weight) in your initial mixture to consume residual oxygen.[7][11]

Section 2: Experimental Workflows & Protocols

Workflow for Ultramarine Violet Synthesis

The following diagram illustrates the two-stage process for creating Ultramarine Violet, starting from raw materials.

G cluster_0 Stage 1: Ultramarine Blue Synthesis cluster_1 Stage 2: Conversion to Ultramarine Violet A 1. Mix Raw Materials (Kaolin, Na₂CO₃, S, Carbon) B 2. Pack into Crucible (Ensure airtight seal) A->B C 3. Reductive Calcination (750-800°C, 4-8h, no air) B->C D 4. Oxidative Calcination (Cool to 500°C, introduce air, 2-4h) C->D E 5. Cool, Crush & Wash (Remove soluble salts) D->E F Result: Ultramarine Blue (PB 29 Powder) E->F G 6. Mix Blue Pigment with NH₄Cl (2.5-6% w/w) F->G Intermediate Product H 7. Heat in Open Air (200-250°C, 24-36h) G->H I 8. Cool & Final Wash H->I J Result: Ultramarine Violet (PV 15 Powder) I->J

Caption: Two-stage synthesis workflow for Ultramarine Violet.

Protocol 1: Laboratory Synthesis of Ultramarine Violet from Blue

This protocol details the conversion of a pre-synthesized or commercial Ultramarine Blue (PB 29) pigment to Ultramarine Violet (PV 15).

Materials:

  • Ultramarine Blue (PB 29), finely powdered: 50.0 g

  • Ammonium Chloride (NH₄Cl), analytical grade: 2.5 g (5% w/w)

  • Ceramic crucible or evaporating dish

  • High-temperature muffle furnace with ventilation

  • Stirring rod (ceramic or glass)

  • Deionized water for washing

  • Drying oven

Procedure:

  • Mixing: In the ceramic crucible, thoroughly mix the 50.0 g of Ultramarine Blue powder with 2.5 g of ammonium chloride. Ensure the mixture is homogenous.

  • Calcination: Place the crucible in a muffle furnace. Heat the furnace to 225°C and maintain this temperature for 24 hours. The crucible should be open to the air, but the furnace must be in a well-ventilated area or fume hood to safely remove the ammonia and HCl gases produced.[2][3]

  • Cooling: After the heating period, turn off the furnace and allow it to cool completely to room temperature before removing the crucible.

  • Washing: Transfer the resulting violet powder to a beaker. Add 200 mL of deionized water and stir to wash away any unreacted ammonium chloride and the sodium chloride byproduct formed during the reaction.[1] Allow the pigment to settle.

  • Decanting & Drying: Carefully decant the water. Repeat the washing process two more times. After the final decantation, transfer the pigment slurry to a watch glass and dry in an oven at 110°C until a constant weight is achieved.

  • Final Product: Gently grind the dried cake to obtain a fine Ultramarine Violet powder.

Section 3: Influence of Synthesis Parameters on Color

The precise color, or hue, of the final pigment is highly sensitive to the synthesis conditions. The following table summarizes the expected impact of key variables, with representative CIELAB color space data drawn from literature.[6][8][11]

ParameterVariationExpected Impact on ColorTypical L* (Lightness)Typical a* (Red-Green)Typical b* (Yellow-Blue)
Sulfur Content Low SulfurShifts towards green/brown (more S₂⁻)35-45-5 to -10-20 to -25
Optimal Sulfur Vibrant Blue (strong S₃⁻) 30-35 -6 to -8 -30 to -35
High SulfurCan introduce greenish tint33-38-7 to -9-28 to -32
Na₂CO₃ Content Low Na₂CO₃Can shift towards green38-42-8 to -12-23 to -28
Optimal Na₂CO₃ Vibrant Blue (strong S₃⁻) 30-35 -6 to -8 -30 to -35
High Na₂CO₃Strong blue, may be slightly reddish31-36-5 to -7-32 to -36
Calcination Temp. Too Low (<700°C)Incomplete reaction, pale grey/white50-700 to -2-5 to -10
(Blue Stage) Optimal (750-800°C) Strong, vibrant blue 30-35 -6 to -8 -30 to -35
Too High (>900°C)Potential for decomposition, dull color40-50-2 to -5-15 to -20
Conversion Temp. Too Low (<180°C)Incomplete conversion, remains blue32-36-4 to -6-28 to -32
(Violet Stage) Optimal (200-250°C) Distinct Violet Hue 35-45 +4 to +8 -15 to -25
Too High (>280°C)May shift towards pink/red, potential loss of chroma40-50+8 to +12-10 to -20

Note: CIELAB values are illustrative and can vary significantly based on the full set of synthesis parameters and measurement equipment.

Section 4: Frequently Asked Questions (FAQs)

  • What is the fundamental chemical structure of Ultramarine Violet? Ultramarine Violet is a sodium aluminosilicate with a sodalite cage structure, identical to Ultramarine Blue.[4] Its unique color comes from a mixture of entrapped polysulfide radical anions (primarily S₃⁻ and S₄⁻) that act as chromophores.[11]

  • Why is a reducing atmosphere critical in the first stage of synthesis? A reducing (oxygen-free) atmosphere is necessary to reduce elemental sulfur to the sulfide and polysulfide anions required for chromophore formation.[7] If oxygen is present at high temperatures, sulfur will preferentially form sulfur dioxide (SO₂) and sodium sulfate, preventing the creation of the desired color centers.

  • Can I synthesize Ultramarine Violet in a single step? Direct synthesis is complex and not the standard industrial method. The most reliable and reproducible method involves a two-stage process: first, the optimized synthesis of a high-quality Ultramarine Blue, followed by a controlled chemical and thermal treatment to convert it to Ultramarine Violet.[1][3]

  • Is Ultramarine Violet stable to acids and alkalis? Like all ultramarine pigments, it is stable in alkaline environments but is highly sensitive to acids. Even weak acids will decompose the sodalite lattice, releasing hydrogen sulfide gas and destroying the color.[1][12]

Section 5: The Chemistry of Color Variation

The color of ultramarine pigments is a direct result of the specific polysulfide radical anions trapped within the sodalite cages. The balance between these species is influenced by temperature, atmosphere, and stoichiometry.

G cluster_color S2 S₂⁻ S3 S₃⁻ S2->S3 Higher Temp. More Na₂CO₃ Green Green S2->Green S3->S2 Lower Temp. Excess Sulfur S4 S₄⁻ S3->S4 Post-treatment (e.g., + NH₄Cl, 225°C) Blue Blue S3->Blue Violet Violet S3->Violet S4->Violet

Caption: Relationship between polysulfide chromophores and final pigment color.

References

  • Gong, M., et al. (2022). Research on the Preparation of Ultramarine Pigments from Palygorskite. Nanomaterials (Basel). Available at: [Link]

  • Zeltner, J. (1878). Improvement in manufacture of violet ultramarine. U.S. Patent No. US207836A.
  • Elemental Chemistry. (2023). Ultramarine Blue. Available at: [Link]

  • Hamerton, I., et al. (2013). A Systematic Examination of Colour Development in Synthetic Ultramarine According to Historical Methods. PLoS One. Available at: [Link]

  • Delaigue, X., et al. (2009). Ultramarine pigment synthesis process. U.S. Patent No. US7632347B2.
  • Wang, C-L., et al. (2012). Synthesis of Ultramarine from Reservoir Silts. Minerals. Available at: [Link]

  • Gong, M., et al. (2022). Research on the Preparation of Ultramarine Pigments from Palygorskite. MDPI. Available at: [Link]

  • Reddit. (2018). First patent ever granted in the newly founded German Empire for a process to produce a certain shade of red color. Available at: [Link]

  • Clark, R.J.H., & Cobbold, D.G. (1983). On the nature of the sulfur chromophores in ultramarine blue, green, violet, and pink and of the selenium chromophore in ultramarine selenium. Inorganic Chemistry. Available at: [Link]

  • Kruppa, W.J., & Beardsley, E.W. (1955). Manufacture of ultramarine. U.S. Patent No. US2700618A.
  • Natural Pigments. (2023). Color Notes: Ultramarine Violet in Painting. Available at: [Link]

  • Booth, D.G. (n.d.). The Synthesis and Structure of Ultramarine Pigments. University of Southampton Thesis. Available at: [Link]

  • Delaigue, X., et al. (2009). Ultramarine pigment synthesis process. Justia Patents. Available at: [Link]

  • MFA Cameo. (2022). Ultramarine violet. Available at: [Link]

  • Separation Science. (2024). Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows. Available at: [Link]

  • IONiC / VIPEr. (n.d.). Weeks 4 and 5: Inorganic Pigment Syntheses and Characterization. Available at: [Link]

  • ResearchGate. (n.d.). Flow diagram of the synthesis process of the blue and green ultramarine pigment via the reclamation of ZW and RH. Available at: [Link]

  • Fiveable. (n.d.). Inorganic Pigments and Dyes. Available at: [Link]

  • Whiting, H. (1951). Process for making ultramarine pigment. U.S. Patent No. US2544695A.
  • Clark, R.J.H., & Cobbold, D.G. (1983). On the nature of the sulfur chromophores in ultramarine blue, green, violet, and pink and of the selenium chromophore in ultramarine selenium. ACS Publications. Available at: [Link]

  • ColourLex. (n.d.). Ultramarine artificial. Available at: [Link]

  • UPCommons. (2024). Ultramarine blue pigment degradation in cementitious materials: a new approach to the phenomenon. Available at: [Link]

  • Industrial Inorganic Pigments. (n.d.). Contents. Available at: [Link]

  • da Costa, M.L., et al. (2014). Color and shade parameters of ultramarine zeolitic pigments synthesized from kaolin waste. Revista Matéria. Available at: [Link]

  • Leio. (2024). The Secrets Of Pigment Production: Understanding The Process. Available at: [Link]

  • Natural Pigments. (2023). Color Notes: Ultramarine Violet in Painting. Available at: [Link]

  • Riggney. (2021). Preparation of Synthetic Ultramarine Blue. YouTube. Available at: [Link]

  • Colour Pigments. (n.d.). ultramarine violet pigment. Available at: [Link]

Sources

Troubleshooting

Influence of hydroxide concentration on "Sodium aluminosilicate Violet" crystallization

Here is the technical support center guide on the influence of hydroxide concentration on "Sodium aluminosilicate Violet" crystallization. Introduction: Unraveling the Role of Hydroxide in Pigment Synthesis Sodium Alumin...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center guide on the influence of hydroxide concentration on "Sodium aluminosilicate Violet" crystallization.

Introduction: Unraveling the Role of Hydroxide in Pigment Synthesis

Sodium Aluminosilicate Violet, known in the Colour Index as Pigment Violet 15 (PV15), is a synthetic inorganic pigment prized for its unique violet hue.[1] Its structure is based on a sodalite-type zeolite framework—a crystalline three-dimensional aluminosilicate lattice that forms "cages".[1] The pigment's color originates from polysulfide radical anions (primarily S₃⁻ and S₂⁻) trapped within these cages.[1][2]

A common point of confusion for researchers is the role of hydroxide (OH⁻) concentration in the synthesis of this pigment. The final color-forming step is a high-temperature solid-state reaction, not a solution-based crystallization. However, the quality, purity, and properties of the initial aluminosilicate framework are paramount, and it is during the synthesis of this precursor framework that hydroxide concentration exerts a critical and defining influence.

This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help researchers navigate the complexities of hydroxide's role in synthesizing high-purity sodalite frameworks, the essential precursor to high-quality Sodium Aluminosilicate Violet.

Part 1: Frequently Asked Questions & Foundational Concepts

This section addresses common questions regarding the synthesis process, focusing on the underlying chemical principles.

Q1: What is the fundamental synthesis pathway for Sodium Aluminosilicate Violet?

The synthesis is a multi-stage process. It is not a direct precipitation of the colored pigment from a solution.

  • Stage 1: Aluminosilicate Framework Synthesis. A sodalite-type zeolite framework is first synthesized. This is typically achieved via a hydrothermal process where silica and alumina sources react in a highly alkaline solution. This is the stage where hydroxide concentration is a critical parameter.

  • Stage 2: Sulfurization and Color Development. The synthesized sodalite powder is mixed with sulfur and sodium carbonate and subjected to a high-temperature calcination process.[2] This process forms an ultramarine blue intermediate. This blue product is then treated with reagents like ammonium chloride and heated to induce the final transformation into the violet pigment.[3][4]

The quality of the final pigment is highly dependent on the structural integrity and phase purity of the framework created in Stage 1.

Q2: Why is hydroxide essential for synthesizing the sodalite precursor framework?

Hydroxide ions (OH⁻) serve multiple crucial functions in the hydrothermal synthesis of zeolites like sodalite:

  • Mineralizing Agent: OH⁻ attacks and breaks down the Si-O-Si and Al-O-Al bonds in the raw materials (e.g., kaolin, silica gel, aluminum hydroxide).[5] This dissolution creates soluble silicate [Si(OH)₄] and aluminate [Al(OH)₄]⁻ species in the solution, which are the fundamental building blocks for the zeolite framework.[6]

  • pH Control & Supersaturation: The high pH maintained by the hydroxide is necessary to keep the aluminate and silicate species dissolved and reactive. The concentration of these species dictates the level of supersaturation, which in turn drives the nucleation and subsequent crystal growth of the sodalite phase.[7][8]

  • Structure-Directing Role: In the early stages of silicate condensation, excess hydroxide ions can help stabilize key intermediate structures, such as 4-membered rings, which are essential for forming the sodalite cage structure.[9]

Q3: How does the initial hydroxide concentration indirectly affect the final violet color?

The final color is determined by the specific nature of the polysulfide chromophores encapsulated in the sodalite cages. The hydroxide concentration in Stage 1 influences this by:

  • Controlling Phase Purity: Incorrect alkalinity can lead to the formation of undesirable, competing zeolite phases alongside sodalite.[8] These other phases may not effectively trap the polysulfide chromophores, resulting in a final product with poor color saturation and purity.

  • Influencing Crystallinity and Defect Sites: The rate of crystallization, governed by OH⁻ concentration, affects the overall crystallinity and the number of defect sites in the framework. A well-ordered, highly crystalline sodalite structure provides a more uniform environment for the chromophores, leading to a cleaner, more intense violet color.

Part 2: Troubleshooting Guide - Diagnosing and Solving Synthesis Issues

This section provides solutions to specific problems encountered during the synthesis of the sodalite precursor, with a focus on the role of hydroxide.

Q4: My final pigment has a dull, grayish hue instead of a vibrant violet. What could be the cause related to hydroxide?

A dull color is often a symptom of an impure or poorly formed precursor framework.

  • Plausible Cause: The hydroxide concentration during the hydrothermal synthesis (Stage 1) was likely suboptimal, leading to the co-crystallization of other zeolite phases or even amorphous aluminosilicates. These impurities dilute the concentration of effective sodalite cages capable of hosting the S₃⁻/S₂⁻ chromophores.

  • Troubleshooting Steps:

    • Characterize Your Precursor: Before proceeding to the high-temperature sulfurization, analyze your white sodalite precursor using X-ray Diffraction (XRD). Compare the resulting pattern to a reference sodalite pattern to check for phase purity.

    • Adjust NaOH Molarity: If impurity peaks are present, systematically vary the NaOH concentration in your precursor synthesis. As a general rule, higher alkalinity can favor the formation of more condensed structures like sodalite, but excessively high concentrations can lead to other phases.[8][10] Refer to the experimental protocol in the next section.

    • Ensure Complete Dissolution: Insufficient hydroxide may lead to incomplete dissolution of silica and alumina sources.[5] Ensure your precursor gel is homogeneous before the crystallization step.

Q5: The crystallization of my sodalite precursor is extremely slow, or it produces very small crystals with poor crystallinity. How can I fix this?

This points to a problem with the reaction kinetics, which are heavily influenced by alkalinity.

  • Plausible Cause: The hydroxide concentration is too low. A lower OH⁻ concentration reduces the dissolution rate of the Si and Al sources, lowering the supersaturation of the gel and thereby slowing down both nucleation and crystal growth.[7]

  • Troubleshooting Steps:

    • Increase NaOH Concentration: Incrementally increase the molarity of the NaOH solution used to prepare the synthesis gel. Higher NaOH concentrations generally shorten the required crystallization time.[8]

    • Optimize Temperature: While keeping the NaOH concentration constant, you can also increase the crystallization temperature (e.g., from 90°C to 100°C) to accelerate kinetics.

    • Monitor Crystallinity: Use XRD to monitor the crystallinity of your product at different time points to determine the optimal crystallization duration for your new conditions.

Q6: I am observing a mixture of sodalite and cancrinite phases in my precursor. How can hydroxide concentration help isolate pure sodalite?

Phase selectivity is a classic challenge in zeolite synthesis. Sodalite and cancrinite are often competing phases.

  • Plausible Cause: The thermodynamic and kinetic conditions, governed by temperature and alkalinity, are favoring the formation of a mixture. Sodalite is often kinetically favored, while cancrinite can be the more thermodynamically stable product under certain conditions.

  • Troubleshooting Steps:

    • Modify Alkalinity: The Na₂O/SiO₂ ratio, which is directly related to the NaOH concentration, is a key factor. Systematically varying this ratio can shift the crystallization field to favor pure sodalite.[7]

    • Control Crystallization Time: At a given hydroxide concentration, prolonged crystallization times can sometimes lead to the transformation of the initially formed sodalite into the more stable cancrinite.[11] Try harvesting the product at earlier time points and analyzing for phase purity.

Part 3: Experimental Design & Protocols

Workflow for Optimizing Sodalite Precursor Synthesis

The following diagram illustrates the logical workflow for troubleshooting and optimizing the synthesis of the sodalite framework, which is the critical first stage for producing Sodium Aluminosilicate Violet.

G cluster_0 Stage 1: Precursor Synthesis & Optimization cluster_1 Stage 2: Pigment Formation prep Prepare Aluminosilicate Gel (Vary NaOH Concentration) hydro Hydrothermal Crystallization (95°C, 24-48h) prep->hydro wash Wash & Dry Product hydro->wash xrd Characterize with XRD wash->xrd decision Phase Pure Sodalite? xrd->decision proceed Proceed to High-Temp Sulfurization decision->proceed Yes adjust Adjust Synthesis Parameters: - NaOH Molarity - Crystallization Time - Temperature decision->adjust No adjust->prep Re-run Synthesis G cluster_issue Problem Diagnosis cluster_finding Precursor Analysis Findings cluster_action Corrective Action (Adjust Stage 1 Synthesis) start Problem Observed in Final Violet Pigment issue_color Poor Color Purity / Dull Hue start->issue_color issue_intensity Low Color Intensity start->issue_intensity check_precursor Analyze Sodalite Precursor with XRD & SEM issue_color->check_precursor issue_intensity->check_precursor finding_impurity Phase Impurities Found (e.g., Cancrinite, Zeolite A) check_precursor->finding_impurity finding_amorphous High Amorphous Content check_precursor->finding_amorphous finding_crystal Poor Crystallinity / Small Crystal Size check_precursor->finding_crystal action_naoh Optimize NaOH Concentration (Typically 2-4 M range) finding_impurity->action_naoh finding_amorphous->action_naoh action_aging Ensure Proper Gel Aging finding_amorphous->action_aging finding_crystal->action_naoh action_time Adjust Crystallization Time/ Temperature finding_crystal->action_time action_naoh->check_precursor Re-evaluate Precursor action_time->check_precursor Re-evaluate Precursor action_aging->check_precursor Re-evaluate Precursor

Caption: Troubleshooting logic for pigment quality issues.

References

  • Insight into the role of excess hydroxide ions in silicate condensation reactions.Physical Chemistry Chemical Physics.
  • Sodium aluminosilic
  • Preparation of Zeolite ZSM5 and Catalysis of Xylene Isomeriz
  • Color Notes: Ultramarine Violet in Painting.
  • Effects of Sodium Hydroxide Concentration on Zeolite Y Synthesized from Elefun Kaolinite Clay in Nigeria.
  • Effect of NaOH Concentration and Reaction Time on Zeolite Synthesized from Tre
  • Influence of NaOH concentrations on synthesis of pure-form zeolite A from fly ash using two-stage method.PubMed.
  • The effect of calcium and temperature on the transformation of sodalite to cancrinite in Bayer digestion.
  • Research on the Preparation of Ultramarine Pigments
  • Ultramarine violet.MFA Cameo.
  • The Effects of NaOH Concentration on the Hydrothermal Synthesis of a Hydroxyapatite–Zeolite Composite Using Blast Furnace Slag.MDPI.
  • Determining the Role of Water Molecules in Sodalite Formation Using the Vapor Phase Crystalliz

Sources

Optimization

Technical Support Center: Scaling Up Sodium Aluminosilicate Violet Synthesis

Welcome to the technical support center for the synthesis of Sodium Aluminosilicate Violet (Pigment Violet 15). This guide is designed for researchers, scientists, and drug development professionals to navigate the compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Sodium Aluminosilicate Violet (Pigment Violet 15). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this inorganic pigment's production from laboratory to pilot or industrial scale. Here, we address common challenges with in-depth scientific explanations and provide actionable troubleshooting protocols.

Introduction to Sodium Aluminosilicate Violet Synthesis

Sodium Aluminosilicate Violet, a member of the ultramarine pigment family, is prized for its unique color and stability.[1] Its synthesis is a fascinating example of solid-state chemistry, involving the high-temperature reaction of a mixture of kaolin clay, sodium carbonate (or sulfate), sulfur, and a reducing agent like carbon.[2][3] The fundamental structure is a sodalite cage, a zeolite-like framework of aluminosilicate, which traps polysulfide chromophores (S₃⁻) responsible for the vibrant color.[1][4]

The industrial production typically follows a two-stage calcination process in a furnace:

  • Reduction Stage: The raw material mixture is heated in a reducing atmosphere to form a green intermediate product.[2][5]

  • Oxidation Stage: The intermediate is then heated in the presence of air (oxidizing atmosphere) to develop the characteristic blue color of ultramarine.[2][5]

The final transformation to the violet hue is achieved through a post-synthesis modification, often involving the treatment of the ultramarine blue pigment with an agent like ammonium chloride or dry hydrochloric acid gas at elevated temperatures.[6]

While the synthesis appears straightforward on a lab scale, scaling up introduces significant challenges related to heat and mass transfer, reaction homogeneity, and byproduct management. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide for Scaling-Up Synthesis

This section provides solutions to specific problems you may encounter during the large-scale synthesis of Sodium Aluminosilicate Violet.

Problem 1: Inconsistent Color and Yield Across Batches

Q1: We are observing significant variations in the final violet color and overall yield from batch to batch in our pilot-scale reactor. What are the likely causes and how can we improve consistency?

A1: Inconsistent color and yield are common challenges when scaling up solid-state reactions. The primary culprits are often poor homogeneity of the initial reaction mixture and uneven temperature distribution within the large-scale furnace or kiln.

Causality Explained:

The formation of the correct polysulfide chromophores within the sodalite cages is highly dependent on the localized stoichiometry of the reactants and the precise temperature at each stage of the calcination. In a large batch, ensuring that every particle experiences the same reaction conditions is difficult.

  • Inhomogeneous Mixing: If the raw materials (kaolin, soda ash, sulfur, and carbon) are not intimately mixed, some regions of the reaction mass will be rich in certain components and deficient in others. This leads to the formation of undesired byproducts and a mixture of different colored ultramarine species (e.g., green, blue, and violet) within the same batch, resulting in a dull or off-color final product.[3]

  • Uneven Heat Distribution: Large industrial furnaces often have "hot spots" and "cold spots."[7] If the temperature is too low in certain areas, the reaction may not proceed to completion. Conversely, if the temperature is too high, it can lead to the decomposition of the desired polysulfide chromophores.[2]

Troubleshooting Protocol:

  • Optimize Raw Material Preparation:

    • Particle Size Reduction: Mill all solid raw materials to a fine and uniform particle size. This increases the surface area for reaction and promotes better mixing.

    • Pre-mixing: Utilize a high-intensity blender or a V-blender for an extended period to ensure a homogenous mixture before charging the furnace. For very large batches, consider layered charging into the reactor with intermediate mixing.

  • Improve Furnace Temperature Uniformity:

    • Furnace Design: For new installations, consider furnace designs that promote even heating, such as rotary kilns or furnaces with multiple heating zones and strategically placed heating elements.[8]

    • Temperature Monitoring: Implement multi-point thermocouple arrays within the furnace to map the temperature distribution and identify hot and cold spots.

    • Controlled Heating and Cooling Rates: Employ a programmable temperature controller to ensure a slow and steady ramp-up to the desired calcination temperatures and a controlled cooling rate.[8]

  • Enhance Mixing During Calcination (for applicable reactor types):

    • Rotary Kiln: If using a rotary kiln, optimize the rotation speed and tilt angle to ensure continuous tumbling and mixing of the solid reactants.

Experimental Workflow: Validating Homogeneity and Temperature Uniformity

Caption: Workflow for ensuring reactant homogeneity and furnace temperature uniformity.

Problem 2: Poor Conversion from Ultramarine Blue to Violet

Q2: Our conversion of ultramarine blue to violet is inefficient at a larger scale, resulting in a product with a strong blue hue. How can we improve the efficiency of this final step?

A2: The conversion of ultramarine blue to violet is a critical post-synthesis modification that requires precise control over the reaction atmosphere and temperature. In a large-scale process, ensuring uniform exposure of the blue pigment to the treatment agent is key.

Causality Explained:

The transformation from blue to violet involves a change in the nature of the entrapped polysulfide chromophores. This is typically achieved by reacting the blue pigment with a reagent like ammonium chloride (NH₄Cl) or dry hydrochloric acid (HCl) gas at elevated temperatures (around 200-250°C).[6]

  • Mass Transfer Limitations: In a large, static bed of pigment, the gaseous or vaporized reagent may not penetrate the entire batch uniformly. The outer layers will react, while the core remains unconverted, leading to a mixture of blue and violet particles.

  • Temperature Control: The reaction is temperature-sensitive. Too low a temperature will result in a slow and incomplete reaction. Too high a temperature can lead to degradation of the pigment structure.

Troubleshooting Protocol:

  • Fluidized Bed Reactor: For the blue-to-violet conversion, consider using a fluidized bed reactor. This will ensure excellent gas-solid contact and uniform temperature distribution throughout the pigment batch.

  • Mechanical Agitation: If a static bed reactor is used, incorporate a mechanism for gentle agitation or tumbling to expose fresh surfaces of the pigment to the reactive gas.

  • Optimize Reagent Delivery:

    • Ensure the reagent (e.g., NH₄Cl) is uniformly vaporized and distributed throughout the reactor.

    • Control the flow rate of the reactive gas to ensure sufficient residence time for the reaction to occur.

  • Precise Temperature Control: Maintain the reactor temperature within the optimal range for the specific reagent being used. Utilize multiple temperature sensors to monitor and control the temperature profile.

Experimental Workflow: Blue to Violet Conversion

G A Ultramarine Blue Pigment B Fluidized Bed Reactor (or Agitated Reactor) A->B C Controlled Heating (200-250°C) B->C D Uniform Introduction of NH4Cl Vapor / HCl Gas C->D E Sufficient Residence Time D->E F Cooling and Product Discharge E->F G Ultramarine Violet Pigment F->G

Caption: Process flow for the conversion of ultramarine blue to violet.

Problem 3: Emission of Sulfur-Containing Gases

Q3: We are facing challenges with the emission of sulfur dioxide (SO₂) and hydrogen sulfide (H₂S) gases during calcination, which poses environmental and safety concerns. How can we mitigate these emissions?

A3: The formation of SO₂ and H₂S is an inherent part of the chemistry of ultramarine synthesis, arising from the reactions of sulfur and its compounds at high temperatures.[1] Effective management of these emissions is crucial for safe and environmentally compliant large-scale production.

Causality Explained:

  • SO₂ Formation: Occurs primarily during the oxidation stage when excess sulfur or sulfide species react with oxygen from the air.

  • H₂S Formation: Can be generated, particularly in the presence of any moisture in the raw materials, through the reaction of sulfides with water at high temperatures. It is also released if the final product comes into contact with acids.[1]

Troubleshooting Protocol:

  • Strict Control of Reaction Atmosphere:

    • Reduction Stage: Maintain a strictly reducing atmosphere in the furnace during the initial heating phase to minimize premature oxidation of sulfur. This can be achieved by limiting air ingress and through the carbonaceous reducing agent in the mix.[2][5]

    • Oxidation Stage: Carefully control the introduction of air during the oxidation step to ensure complete conversion to the desired chromophore without excessive formation of SO₂.

  • Raw Material Purity and Handling:

    • Use raw materials with low moisture content to minimize H₂S formation.[3]

    • Ensure that the final product is stored in a dry environment and does not come into contact with acidic substances.

  • Off-Gas Treatment:

    • Install a robust off-gas treatment system to capture and neutralize sulfur-containing emissions. This can include scrubbers that use an alkaline solution to neutralize SO₂ and H₂S.[9][10]

Data Presentation: Key Parameters for Emission Control

ParameterRecommended ControlRationale
Atmosphere (Reduction) Reducing (Low O₂)Prevents premature oxidation of sulfur to SO₂.
Atmosphere (Oxidation) Controlled Air IngressPromotes formation of S₃⁻ chromophore while minimizing excess SO₂.
Raw Material Moisture < 1%Reduces the potential for H₂S formation.
Off-Gas Treatment Alkaline ScrubberNeutralizes acidic gases like SO₂ and H₂S before release.

Frequently Asked Questions (FAQs)

Q: What is the ideal Si/Al ratio in the raw materials for ultramarine violet synthesis?

A: A lower Si/Al ratio, typically around 1:1, favors the formation of the sodalite-type framework that is characteristic of ultramarine pigments.[1][11] Raw materials like kaolin naturally provide a suitable ratio. If using other aluminosilicate sources, it may be necessary to adjust the ratio by adding silica or alumina.

Q: How do impurities in the raw materials affect the final product?

A: Impurities can have a significant detrimental effect on the color and quality of the final pigment.

  • Iron Oxides: Even small amounts of iron impurities in the kaolin or other raw materials can lead to a dull, greenish, or brownish tint in the final product.[3]

  • Calcium and Magnesium Carbonates: These can interfere with the formation of the desired sodium aluminosilicate structure.

It is crucial to use high-purity raw materials for the synthesis of vibrant and consistent Sodium Aluminosilicate Violet.[12][13][14]

Q: What are the key quality control parameters to monitor during and after synthesis?

A: A robust quality control program should include:

  • Raw Material Analysis: Verify the purity and particle size of all incoming raw materials.

  • In-Process Monitoring: Monitor furnace temperature profiles and the composition of off-gases.

  • Final Product Testing:

    • Colorimetry: Use a spectrophotometer to quantitatively measure the color of the final product and ensure it meets specifications.[15]

    • X-ray Diffraction (XRD): Confirm the formation of the correct sodalite crystal structure.[15]

    • Particle Size Analysis: Determine the particle size distribution of the final pigment, as this affects its performance in applications.

    • Acid Resistance Testing: Evaluate the stability of the pigment in acidic conditions, which is an important quality parameter.[15]

References

  • Lin, C.-Y., & Chen, Y.-W. (2012). Synthesis of Ultramarine from Reservoir Silts. Minerals, 2(4), 365-375. MDPI AG. Retrieved from [Link]

  • Cui, X., Liu, C., & Li, C. (2023). Optimizing Temperature Setting for Decomposition Furnace Based on Attention Mechanism and Neural Networks. Applied Sciences, 14(1), 1. MDPI AG. Retrieved from [Link]

  • PerMix. (2024, January 3). High Speed Granulator Mixers Mix Powders & Liquids In Paints. Retrieved from [Link]

  • Rob Sablotny. (2021, August 26). Preparation of Synthetic Ultramarine Blue [Video]. YouTube. [Link]

  • Gafurov, M. M., Lashkov, A. Y., & Gafurov, A. M. (2022). Contemporary Methods for Production of Ultramarine. Materials Research Proceedings, 21, 247-250.
  • Booth, D. G. (2007).
  • Hamerton, I., Tedaldi, L., & Eastaugh, N. (2013). A Systematic Examination of Colour Development in Synthetic Ultramarine According to Historical Methods. PLoS ONE, 8(2), e50364.
  • Rask, J. H., & De la Rie, E. R. (2017). Insight into Framework Destruction in Ultramarine Pigments. ACS Omega, 2(7), 3463-3469.
  • MFA Cameo. (2022, June 23). Ultramarine violet. Retrieved from [Link]

  • Bureau of Mines. (1974). Sulfur Dioxide Emission Control by Hydrogen Sulfide Reaction in Aqueous Solution. The Citrate System. CDC Stacks. [Link]

  • Eastaugh, N., Walsh, V., Chaplin, T., & Siddall, R. (2004). The Pigment Compendium: A Dictionary of Historical Pigments. Elsevier Butterworth-Heinemann.
  • Sugo, Y., et al. (2018). Influence of mineral impurities on the properties of kaolin and its thermally treated products. Applied Clay Science, 162, 28-34.
  • Abbey Masterbatch. (n.d.). A Deep Dive into Various Types of Pigment Dispersion. Retrieved from [Link]

  • Admix. (2023, May 16). Pigment Mixing Spotlight - Optimize Dispersion & Particle Size. Retrieved from [Link]

  • Weller, M. T., & Wong, G. (2001). Preparation of environmentally-friendly inorganic pigments.
  • Hollstein, E. J., Wei, J. T., & Hsu, C. Y. (1990). U.S. Patent No. 4,918,041. Washington, DC: U.S.
  • Addai-Mensah, J., & Greet, C. J. (2023). Understanding Iron Impurities in Australian Kaolin and Their Effect on Acid and Heat Activation Processes of Clay. Minerals, 13(2), 249.
  • Hamerton, I., Tedaldi, L., & Eastaugh, N. (2013). A Systematic Examination of Colour Development in Synthetic Ultramarine According to Historical Methods. PLoS ONE, 8(2), e50364.
  • Li, Y., et al. (2023).
  • Blažauskas, T., et al. (2023). Using Ultrasonic Fuel Treatment Technology to Reduce Sulfur Oxide Emissions from Marine Diesel Exhaust Gases. Journal of Marine Science and Engineering, 11(11), 2133.
  • CVSIC. (2023, November 19). How to Enhance Temperature Uniformity in Muffle Furnaces. Retrieved from [Link]

  • Separation Science. (2023, August 8). Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows. Retrieved from [Link]

  • IFPEN. (2018, January 1). Reducing sulfur emissions in shipping: an economic and technological challenge. Retrieved from [Link]

  • Yoon, R. H., & Nagaraj, D. R. (1996). U.S. Patent No. 5,522,986. Washington, DC: U.S.
  • FEECO International. (n.d.). Preparing Materials for Calcination. Retrieved from [Link]

  • Polo, E., et al. (2021). Aggregation Effects on Pigment Coatings: Pigment Red 179 as a Case Study. ACS Omega, 6(35), 22695-22703.
  • Hielscher Ultrasonics. (n.d.). Colorant Manufacturing using High-Performance Dispersers. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Design and Temperature Uniformity Optimization of Electromagnetic Heating Hot Plate for Tire Vulcanizing Machine. Applied Sciences, 13(23), 12799.
  • Jones, R. M. (2011).
  • Kowalak, S., et al. (2012). Synthesis of high acid-resistant ultramarine blue pigment through coal gangue, industrial zeolite waste and corn straw waste recycling. Clay Minerals, 47(4), 489-498.
  • da Costa, M. L., & de Oliveira, L. C. A. (2018). Color and Shade Parameters of Ultramarine Zeolitic Pigments Synthesized from Kaolin Waste.
  • Johnson, B., & Miller, M. (2013). EP2652048B1 - Methods of solubilizing milling media in pigment particle dispersions.
  • Rivas-García, P., et al. (2022). Hydrogen Sulfide Production with a Microbial Consortium Isolated from Marine Sediments Offshore. Journal of Marine Science and Engineering, 10(3), 436.
  • Lin, C.-Y., & Chen, Y.-W. (2012). Synthesis of Ultramarine from Reservoir Silts. Minerals, 2(4), 365-375.

Sources

Troubleshooting

Technical Support Center: Post-Synthesis Modification of Ultramarine Violet (Sodium Aluminosilicate)

Welcome to the technical support center for the post-synthesis modification of Ultramarine Violet. This guide is designed for researchers, scientists, and formulation chemists working with this unique inorganic pigment.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the post-synthesis modification of Ultramarine Violet. This guide is designed for researchers, scientists, and formulation chemists working with this unique inorganic pigment. While often referred to by its chemical class, sodium aluminosilicate, the pigment is formally known as Ultramarine Violet (Colour Index Pigment Violet 15). It is a synthetic inorganic pigment derived from Ultramarine Blue, sharing the same robust aluminosilicate framework.[1][2]

This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges and unlock the full potential of Ultramarine Violet in your applications.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What is "Sodium Aluminosilicate Violet" and how does it relate to Ultramarine Violet?

"Sodium Aluminosilicate Violet" is a descriptive chemical classification rather than a common trade name. The pigment you are working with is almost certainly Ultramarine Violet (PV 15) . Its foundational structure is a sodium aluminosilicate zeolite-type framework (specifically, a sodalite structure) that traps polysulfide chromophores responsible for its color.[1][3] The violet hue is achieved through a post-synthesis modification of Ultramarine Blue, typically involving heat treatment with specific reagents to alter the sulfur-based chromophores within the aluminosilicate cage.[2][4][5]

  • Chemical Composition: Na₈₋₁₀[Al₆Si₆O₂₄]S₂₋₄[4]

  • Structure: A rigid, three-dimensional network of AlO₄ and SiO₄ tetrahedra.[3][6]

Understanding this relationship is critical, as the stability and modification potential of the pigment are intrinsically linked to this sodalite framework.

FAQ 2: Why would I need to perform a post-synthesis modification on Ultramarine Violet?

While Ultramarine Violet boasts excellent heat and light stability, its inherent properties can be a limitation in certain advanced applications.[1][7] Post-synthesis modifications are typically performed to address these challenges:

  • Improve Dispersibility in Organic Media: The native surface of Ultramarine Violet is hydrophilic due to the presence of silanol groups (Si-OH). This leads to poor dispersion and agglomeration in non-polar polymers (e.g., plastics, certain coatings) and organic solvents.[8]

  • Enhance Acid Resistance: The aluminosilicate framework is susceptible to attack by acids, which can destroy the sulfur chromophores, leading to color fading.[1][9] This is a significant drawback in outdoor applications or formulations with acidic components.

  • Improve Interfacial Adhesion: In polymer composites, strong adhesion between the pigment particles and the polymer matrix is crucial for mechanical properties. Surface modification can improve this compatibility.[10]

  • Introduce New Functionality: The surface can be modified to impart specific properties, such as altering its rheological behavior in a liquid formulation or improving its performance as a colorant in cosmetics.[7]

FAQ 3: What are the primary methods for surface modification?

The most common and effective method for modifying pigments like Ultramarine Violet is through the use of coupling agents , particularly silanes .[8] These molecules act as a bridge between the inorganic pigment surface and the organic matrix.

  • Mechanism: Silane coupling agents (e.g., alkoxysilanes) react with the hydroxyl groups on the pigment's surface, forming a covalent bond. The other end of the silane molecule has an organofunctional group that is compatible with the surrounding matrix (e.g., a polymer).[11]

Other methods include surface coating with polymers or adsorption of surfactants like oleic acid, though silanization offers a more robust and permanent modification.[11][12]

Section 2: Troubleshooting Guide for Surface Modification

This section addresses specific problems you may encounter during the modification process.

Issue 1: Poor or Inconsistent Color After Modification

Question: "After attempting to modify my Ultramarine Violet with a silane coupling agent, I've noticed a significant color shift and batch-to-batch inconsistency. What could be the cause?"

Answer: This issue typically stems from one of three areas: reagent choice, reaction conditions, or degradation of the pigment's core structure.

Causality and Troubleshooting Steps:

  • Acidic Byproducts from Silane Hydrolysis:

    • The "Why": Most silane coupling agents require hydrolysis to become active, a step that can release acidic byproducts (e.g., acetic acid from acetoxysilanes or HCl from chlorosilanes). As established, Ultramarine Violet is sensitive to acid.[1] This acidic environment can degrade the polysulfide chromophores, causing the color to fade or shift.

    • Solution: Opt for alkoxysilanes (e.g., methoxy- or ethoxysilanes), which release neutral alcohol (methanol or ethanol) upon hydrolysis. This is a far gentler approach. A study on a similar aluminosilicate, palygorskite, successfully used dodecyltrimethoxysilane to improve acid resistance without color degradation.[3][6][13]

  • Excessive Reaction Temperature:

    • The "Why": While the core Ultramarine pigment is thermally stable to over 350°C, the organofunctional groups on your silane are not.[14] Excessive heat during the modification process can char or decompose the organic part of the silane, leading to discoloration.

    • Solution: Conduct the modification in a solvent at a controlled, lower temperature. For many silanization reactions, temperatures between 50°C and 110°C (depending on the solvent's boiling point) are sufficient.[12]

  • Incomplete or Non-Uniform Silane Coverage:

    • The "Why": Inconsistent mixing or insufficient silane can lead to patches of unmodified, hydrophilic surface. When dispersed in a non-polar medium, these patches will agglomerate, causing apparent color strength to vary.

    • Solution: Ensure vigorous and consistent agitation throughout the reaction. Calculate the required amount of silane based on the pigment's specific surface area (if known) or start with an empirically determined loading level (e.g., 1-3% by weight of the pigment).

Below is a decision-making workflow for troubleshooting color inconsistency.

G start Start: Color Inconsistency Observed check_silane Check Silane Type start->check_silane is_acidic Is silane releasing acid (e.g., chloro-, acetoxy-)? check_silane->is_acidic check_temp Review Reaction Temperature is_high_temp Was temperature > 120°C? check_temp->is_high_temp check_mixing Evaluate Mixing & Silane Loading is_low_mixing Was agitation inconsistent or loading < 1%? check_mixing->is_low_mixing is_acidic->check_temp No solution_silane Action: Switch to Alkoxysilane (e.g., trimethoxy-, triethoxy-) is_acidic->solution_silane Yes is_high_temp->check_mixing No solution_temp Action: Reduce temperature (50-110°C in solvent) is_high_temp->solution_temp Yes solution_mixing Action: Increase agitation; Recalculate silane loading is_low_mixing->solution_mixing Yes

Troubleshooting workflow for color inconsistency.
Issue 2: Modified Pigment Fails to Disperse in Polymer Matrix

Question: "I've surface-modified my Ultramarine Violet with an amino-silane to incorporate it into an epoxy resin. However, it's still clumping and settling. Why isn't it working?"

Answer: This classic issue points to a mismatch between the surface chemistry of the modified pigment and the chemistry of the polymer matrix. The key is ensuring chemical compatibility.

Causality and Troubleshooting Steps:

  • Incorrect Organofunctional Group:

    • The "Why": The organic "tail" of the silane must be compatible with or, ideally, reactive towards the polymer resin. An amino-silane is a good choice for resins that react with amines, such as epoxies and polyurethanes. However, if you were trying to disperse it in a non-polar hydrocarbon like polyethylene, an amino group would not provide compatibility.

    • Solution: Match the silane's functionality to the polymer. The table below provides a starting point for selection.

  • Hydrophilic-Hydrophobic Imbalance:

    • The "Why": Successful modification creates a hydrophobic surface from a hydrophilic one.[8] If the reaction is incomplete, the pigment remains partially hydrophilic and will not disperse well in a hydrophobic matrix.

    • Solution: Verify the modification. A simple "float test" can be indicative. Place a small amount of the modified pigment powder onto the surface of the water. Unmodified pigment will wet and sink, whereas a successfully modified hydrophobic pigment should float. For quantitative analysis, techniques like contact angle measurement or calorimetry can be used.[8]

  • Solvent Incompatibility during Processing:

    • The "Why": If you are incorporating the pigment into a solvent-borne system, the modified pigment must also be dispersible in that specific solvent. A pigment modified for compatibility with polyethylene might not disperse well in a polar solvent like ethanol.

    • Solution: Select a silane that imparts compatibility with both the final polymer and the processing solvent. Sometimes a multi-step surface treatment is required.

Table 1: Silane Coupling Agent Selection Guide for Different Polymer Systems

Polymer Matrix TypeRecommended Silane Functional GroupExample SilaneRationale for Compatibility
Epoxy, Polyurethane, Polyamide Amino3-AminopropyltrimethoxysilaneAmine group reacts directly with epoxy or isocyanate groups.
Polyolefins (PE, PP) Alkyl (long chain)DodecyltrimethoxysilaneLong hydrocarbon chain provides van der Waals interaction with the polymer.
Acrylics, Polyesters Methacrylate3-(Trimethoxysilyl)propyl methacrylateMethacrylate group can co-polymerize into the acrylic/polyester backbone.
General Purpose Hydrophobization Vinyl, PhenylTrimethoxyvinylsilaneProvides a general-purpose non-polar surface.[12]

Section 3: Experimental Protocols

Protocol 1: General Purpose Hydrophobization of Ultramarine Violet

This protocol details a robust method for applying a hydrophobic surface treatment to Ultramarine Violet using an alkoxysilane, designed to improve its dispersibility in non-polar media.

Objective: To create a hydrophobic surface on Ultramarine Violet particles to enhance dispersion in organic solvents and polymers.

Materials:

  • Ultramarine Violet (PV 15) pigment, dried at 110°C for 4 hours.

  • Toluene or o-Xylene (Anhydrous).

  • Dodecyltrimethoxysilane (or other suitable alkoxysilane).

  • Ethanol (for washing).

  • Three-neck round-bottom flask with condenser, mechanical stirrer, and nitrogen inlet.

Procedure:

  • Setup: Assemble the reaction flask in a heating mantle on a stirrer plate. Ensure a continuous gentle flow of nitrogen to maintain an inert atmosphere.

  • Dispersion: Add 100 g of dried Ultramarine Violet pigment to 500 mL of toluene in the flask. Stir vigorously for 30 minutes to break up any initial agglomerates.

  • Silane Addition: In a separate beaker, dissolve 2 g of Dodecyltrimethoxysilane (2% w/w of pigment) in 50 mL of toluene. Add this solution dropwise to the pigment slurry over 15 minutes.

  • Reaction: Heat the mixture to 80°C and maintain this temperature with continuous stirring for 4 hours. The silane will hydrolyze with trace surface water and bond to the pigment.

  • Isolation: Allow the mixture to cool to room temperature. Isolate the pigment by filtration or centrifugation.

  • Washing: Wash the pigment cake three times with ethanol to remove unreacted silane and solvent, followed by one wash with hexane.

  • Drying: Dry the modified pigment in an oven at 80-100°C overnight until a fine, free-flowing powder is obtained.

The diagram below illustrates the key stages of this workflow.

G cluster_prep Preparation cluster_reaction Modification Reaction cluster_workup Product Workup Dry Dry Pigment (110°C, 4h) Disperse Disperse in Toluene (Vigorous Stirring) Dry->Disperse AddSilane Add Silane Solution (Dropwise) Disperse->AddSilane React Heat & Stir (80°C, 4h, N2 atm) AddSilane->React Filter Filter / Centrifuge React->Filter Wash Wash with Ethanol Filter->Wash FinalDry Final Drying (90°C, Overnight) Wash->FinalDry

Sources

Optimization

Technical Support Center: Optimizing Sodium Aluminosilicate Violet Synthesis

A Senior Application Scientist's Guide to Minimizing Crystal Defects and Ensuring High-Quality Growth Welcome to the technical support center for the synthesis of Sodium Aluminosilicate Violet. This guide is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Crystal Defects and Ensuring High-Quality Growth

Welcome to the technical support center for the synthesis of Sodium Aluminosilicate Violet. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique crystalline material. As Senior Application Scientists, we understand that achieving high-purity, low-defect crystals is paramount for reproducible and reliable experimental outcomes. This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis process. Our approach is rooted in explaining the causal relationships between experimental parameters and crystal quality, empowering you to not only solve problems but also to proactively optimize your growth procedures.

Introduction to Sodium Aluminosilicate Violet and the Importance of Crystal Purity

Sodium Aluminosilicate Violet, a synthetic inorganic pigment belonging to the ultramarine family, possesses a sodalite cage structure.[1][2] This framework, composed of alternating alumina (AlO₄) and silica (SiO₄) tetrahedra, encapsulates polysulfide chromophores (primarily S₃⁻ and S₂⁻ radicals) which are responsible for its distinct violet color.[2][3][4] The precise ratio and stability of these chromophores within the sodalite cages dictate the final color and quality of the pigment.[2][4]

Crystal defects, such as the presence of an amorphous phase, impurity inclusions (e.g., unreacted quartz), twinning, and poor color homogeneity, can significantly impact the material's performance in its intended applications.[1][5] For researchers in drug development and other scientific fields, batch-to-batch consistency and high crystallinity are crucial for reliable experimental results. This guide will provide you with the knowledge to diagnose and mitigate these common issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental crystal structure of Sodium Aluminosilicate Violet?

A1: Sodium Aluminosilicate Violet has a sodalite-type zeolite framework.[1] This is a three-dimensional, microporous crystalline structure made of interconnected cages formed by alternating silica (SiO₄) and alumina (AlO₄) tetrahedra.[1] The violet color is imparted by polysulfide radical anions (like S₃⁻ and S₂⁻) trapped within these sodalite cages.[2][3]

Q2: What are the most common crystal defects I might encounter during synthesis?

A2: Common defects include the presence of an amorphous (non-crystalline) phase, contamination with other crystalline phases (like quartz or nepheline), poor color saturation or inhomogeneity, and crystal twinning.[1][5][6] These issues often stem from suboptimal synthesis parameters.

Q3: How does the Si/Al ratio affect the crystal quality?

A3: The Si/Al ratio is a critical parameter that influences the formation of the desired sodalite phase and its stability. A low Si/Al ratio (typically around 1) is generally favorable for the synthesis of the sodalite structure.[3] Deviations from the optimal ratio can lead to the formation of other zeolite phases or an amorphous product.[5][7]

Q4: What is the role of aging in the synthesis process?

A4: The aging step, typically conducted at a lower temperature before the main hydrothermal synthesis, is crucial for the formation of stable crystal nuclei.[1] A proper aging period allows for the initial formation of a homogeneous gel, which then facilitates uniform crystal growth during the subsequent crystallization phase.[8] Insufficient or improper aging can lead to a higher proportion of amorphous material in the final product.

Q5: How can I confirm the crystallinity and phase purity of my product?

A5: The primary techniques for assessing crystallinity and phase purity are X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Fourier-Transform Infrared Spectroscopy (FTIR).[1][9] XRD will provide a definitive pattern for the sodalite structure and reveal the presence of any other crystalline phases or a broad hump indicative of an amorphous phase.[2] SEM allows for the visual inspection of crystal morphology, size, and the presence of agglomerates.[9] FTIR can confirm the characteristic vibrations of the aluminosilicate framework.[10]

Troubleshooting Guide: From Defect to Solution

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Issue 1: Low Crystallinity and Presence of Amorphous Phase

Symptoms:

  • XRD pattern shows a broad, undefined hump instead of sharp, distinct peaks.

  • The final product appears as a fine, poorly defined powder under SEM.

  • The material may have a dull or muted color.

Causality: The formation of an amorphous phase is often due to incomplete crystallization. This can be caused by several factors:

  • Insufficient reaction time or temperature: The hydrothermal process may not have been long enough or at a high enough temperature to fully convert the amorphous precursor gel into a crystalline structure.[1]

  • Inadequate aging: A non-uniform precursor gel due to improper aging can hinder the nucleation and growth of crystals.[8]

  • Suboptimal alkalinity: The concentration of the mineralizer (e.g., NaOH) is critical for dissolving the silica and alumina sources to form the reactive gel.[1]

Troubleshooting Protocol:

  • Optimize Hydrothermal Conditions:

    • Increase Crystallization Time: Extend the duration of the hydrothermal synthesis in increments of 4-6 hours to allow for complete crystal growth.

    • Adjust Temperature: Gradually increase the synthesis temperature within the recommended range for sodalite formation (typically 100-200°C in hydrothermal methods) to enhance the rate of crystallization.[1][11]

  • Refine the Aging Process:

    • Ensure the precursor gel is aged for an adequate duration (e.g., 24 hours at a slightly elevated temperature like 40°C) with continuous stirring to promote homogeneity.[1]

  • Adjust Alkalinity:

    • Systematically vary the concentration of the NaOH solution (e.g., from 2M to 4M) to find the optimal level for dissolving your specific silica and alumina sources.[1] Higher alkalinity can sometimes favor the formation of the sodalite phase.[5]

ParameterRecommended RangePotential Impact of Deviation
Crystallization Temperature 100 - 200 °CToo low: Incomplete crystallization; Too high: Formation of other phases.
Crystallization Time 12 - 48 hoursToo short: Amorphous product; Too long: Phase transformation.
NaOH Concentration 2 - 4 MToo low: Incomplete dissolution of precursors; Too high: Formation of other phases.
Aging Time 24 hoursToo short: Inhomogeneous gel, leading to amorphous content.
Issue 2: Poor Color Saturation and Inhomogeneity

Symptoms:

  • The final product has a pale violet or grayish color instead of a deep, vibrant violet.

  • The color is not uniform throughout the powder.

  • UV-Vis spectroscopy shows weak or shifted absorption bands for the S₃⁻ and S₂⁻ chromophores.

Causality: The color of sodium aluminosilicate violet is determined by the concentration and ratio of the S₃⁻ (blue) and S₂⁻ (yellow) radical anions within the sodalite cages.[2][4] Poor color can result from:

  • Incorrect Sulfur to Sodium Carbonate Ratio: The relative amounts of sulfur and sodium carbonate in the initial mixture are critical for the formation of the polysulfide chromophores.[2]

  • Improper Calcination Conditions: The temperature and atmosphere during the heating process play a crucial role in the formation and stabilization of the sulfur radicals.[3][4]

  • Presence of Impurities: Unreacted starting materials or undesired crystalline phases can dilute the color and affect its homogeneity.

Troubleshooting Protocol:

  • Optimize Chromophore Formation:

    • Adjust Sulfur and Sodium Carbonate Ratios: Systematically vary the mass ratio of sulfur to sodium carbonate in your starting mixture. An optimal ratio is key to generating the correct balance of S₃⁻ and S₂⁻ radicals.[2]

    • Control Calcination Atmosphere: The initial heating stage should be under reducing conditions to form the polysulfide precursors, followed by a controlled oxidation step to develop the final color.[3]

  • Refine Calcination Temperature and Duration:

    • Experiment with the calcination temperature, typically in the range of 700-800°C.[3] The duration of heating at the final temperature also needs to be optimized to ensure complete chromophore development.[4]

  • Ensure Precursor Purity:

    • Use high-purity precursors to avoid the introduction of unwanted ions that can interfere with chromophore formation or quench the color.

ParameterRecommended RangePotential Impact of Deviation
Calcination Temperature 700 - 800 °CToo low: Incomplete chromophore formation; Too high: Decomposition of chromophores.
Sulfur/Sodium Carbonate Ratio Experimentally determinedAffects the ratio of S₃⁻ to S₂⁻, thus influencing the final color.
Calcination Atmosphere Reducing followed by oxidizingIncorrect atmosphere can lead to the formation of incorrect sulfur species.
Issue 3: Presence of Unwanted Crystalline Phases (e.g., Quartz, Nepheline)

Symptoms:

  • XRD pattern shows sharp peaks that do not correspond to the sodalite structure. Common impurities include quartz (from unreacted silica source) or other zeolite phases like nepheline.[1]

Causality:

  • Incomplete Reaction of Precursors: Unreacted crystalline silica (quartz) from the starting materials may persist if the reaction conditions are not sufficient to dissolve it completely.

  • Incorrect Si/Al Ratio: A Si/Al ratio that deviates significantly from the ideal for sodalite can favor the formation of other, more stable aluminosilicate phases like nepheline.[3]

  • Inappropriate Hydrothermal Conditions: The temperature and alkalinity can influence which zeolite phase is thermodynamically or kinetically favored.

Troubleshooting Protocol:

  • Ensure Complete Precursor Dissolution:

    • Use a more reactive silica source, such as fumed silica or sodium silicate solution, instead of crystalline quartz.

    • Increase the alkalinity (NaOH concentration) or the hydrothermal temperature to enhance the dissolution of the silica source.[1]

  • Optimize the Si/Al Ratio:

    • Carefully control the molar ratio of your silica and alumina precursors to be close to 1, which is optimal for sodalite formation.[3]

  • Adjust Hydrothermal Parameters:

    • Fine-tune the crystallization temperature and time. Sodalite is often a stable phase, but prolonged reaction times or very high temperatures can sometimes lead to the formation of other zeolites.[8]

Experimental Workflow and Visualization

Workflow for Optimizing Sodium Aluminosilicate Violet Synthesis

The following diagram illustrates a systematic approach to troubleshooting and optimizing your synthesis protocol.

G cluster_0 Problem Identification cluster_4 Desired Outcome Problem Poor Crystal Quality (e.g., Amorphous, Poor Color) XRD XRD Analysis Problem->XRD SEM SEM Imaging Problem->SEM UV_Vis UV-Vis Spectroscopy Problem->UV_Vis Amorphous Amorphous Phase Present? XRD->Amorphous Impurity Impurity Phases Present? XRD->Impurity Color_Issue Incorrect Color/Saturation? UV_Vis->Color_Issue Adjust_HT Adjust Hydrothermal Conditions (T, t) Amorphous->Adjust_HT Adjust_Alkalinity Optimize NaOH Concentration Amorphous->Adjust_Alkalinity Adjust_Aging Refine Aging Protocol Amorphous->Adjust_Aging Impurity->Adjust_Alkalinity Adjust_Si_Al Optimize Si/Al Ratio Impurity->Adjust_Si_Al Adjust_Chromophore Adjust S/Na2CO3 Ratio & Calcination Color_Issue->Adjust_Chromophore Success High-Purity, Crystalline Sodium Aluminosilicate Violet Adjust_HT->Success Adjust_Alkalinity->Success Adjust_Aging->Success Adjust_Chromophore->Success Adjust_Si_Al->Success

Caption: A workflow diagram for troubleshooting common issues in Sodium Aluminosilicate Violet synthesis.

Relationship between Synthesis Parameters and Crystal Defects

Understanding the interplay between different synthesis parameters is key to minimizing crystal defects. The following diagram illustrates these relationships.

G cluster_params Synthesis Parameters cluster_defects Crystal Defects Temp Temperature Amorphous Amorphous Phase Temp->Amorphous influences rate Poor_Color Poor Color Temp->Poor_Color affects chromophore stability Twinning Twinning Temp->Twinning can induce stress Time Time Time->Amorphous influences completeness Time->Twinning rapid growth can cause twinning Alkalinity Alkalinity (NaOH) Alkalinity->Amorphous affects precursor dissolution Impurity Impurity Phases Alkalinity->Impurity influences phase selection Si_Al Si/Al Ratio Si_Al->Impurity determines phase stability Aging Aging Aging->Amorphous impacts nucleation Sulfur Sulfur/Na2CO3 Ratio Sulfur->Poor_Color controls chromophore ratio

Caption: The influence of key synthesis parameters on the formation of common crystal defects.

References

  • Potential of Transforming Sodalite from Synthesis Kaolin with a Mild Condition of the Hydrothermal Method. Biointerface Research in Applied Chemistry. (2021).
  • Manipulation of amorphous precursors to enhance zeolite nucle
  • Structural Features, Chemical Diversity, and Physical Properties of Microporous Sodalite-Type M
  • Defects in sodalite-group minerals determined from X-ray-induced luminescence. SpringerLink.
  • Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows.
  • Microwave-Assisted Hydrothermal Synthesis of Pure-Phase Sodalite (>99 wt.%)
  • Manipulation of Amorphous Precursors to Enhance Zeolite Nucle
  • Hydrothermal Synthesis of Sodalite-Type N-A-S-H from Fly Ash to Remove Ammonium and Phosphorus
  • Microwave-Assisted Hydrothermal Synthesis of Pure-Phase Sodalite (>99 wt.%) in Suspension: Methodology Design and Verification.
  • Defects in sodalite-group minerals determined from X-ray-induced luminescence. SpringerLink.
  • Waste Symbiosis through the Synthesis of Highly Crystalline LTA and SOD Zeolites. MDPI.
  • Structural Features, Chemical Diversity, and Physical Properties of Microporous Sodalite-Type M
  • Insight into Framework Destruction in Ultramarine Pigments.
  • Characterization and Degradation Analysis of Pigments in Paintings by Martiros Sarian: Attenuated Total Reflection Fourier Transform Infrared Spectroscopic Imaging and X-ray Fluorescence Approach. MDPI.
  • Effect of temperature on the synthesis of sodalite by crystal transition process.
  • Effect of synthesis parameters on the formation 4A zeolite crystals: characterization analysis and heavy metals uptake performance.
  • Influences of crystallization time and molar composition of hydrogel on the preparation of sodalite, cancrinite and analcime.
  • Ultramarine Blue Pigment, Synthetic. The McCrone Group.
  • Research on the Preparation of Ultramarine Pigments
  • Synthesis of Ultramarine
  • Defect Structures in Zeolite Crystals. UCL Discovery.
  • The Effect of the Si/Al Ratio on the Properties of Water Treatment Residue (WTR)-Based Geopolymers.
  • Preparation and characterization of ultramarine blue pigments from fly ash by using the X-ray photoelectron spectroscopy (XPS) for the determination of chemical states of sulphur in chromophores.
  • A Systematic Examination of Colour Development in Synthetic Ultramarine According to Historical Methods. NIH.
  • Zeolite Synthesis and the Crystalliz
  • The Effect of Various Si/Al, Na/Al Molar Ratios and Free Water on Micromorphology and Macro-Strength of Metakaolin-Based Geopolymer. PMC.
  • Sodalite. Wikipedia.
  • Effect of Na/Al and Si/Al Ratios on Adhesion Strength of Geopolymers as Coating Material.
  • Growth twins and deformation twins of sodalite-type microporous compounds.
  • How did the old masters make their ultramarine?. Universiteit van Amsterdam.
  • The Synthesis and Structure of Ultramarine Pigments. ePrints Soton.
  • Effects of Si/Al Ratios on the Bulk-Type Zeolite Formation Using Synthetic Metakaolin-Based Geopolymer with Design
  • Zeolite Properties, Methods of Synthesis, and Selected Applic
  • Reduced Metal-Codoped TiO2/LSX Zeolite Catalysis: A Sustainable Solution for Crystal Violet Dye Degradation.
  • How Do You Prevent Unwanted Crystal Formation In Solutions?. How It Comes Together.
  • The effect of different calcining conditions on the color of the blue...

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of Sodium Aluminosilicate Violet via Rietveld Refinement and Complementary Methods

For researchers and developers in materials science and pharmaceuticals, the precise structural characterization of functional materials is not merely an academic exercise—it is a prerequisite for innovation and regulato...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and developers in materials science and pharmaceuticals, the precise structural characterization of functional materials is not merely an academic exercise—it is a prerequisite for innovation and regulatory compliance. Sodium aluminosilicate violet, a synthetic inorganic pigment known in the Colour Index as Pigment Violet 15, is a member of the ultramarine or sodalite group.[1][2] Its vibrant color and cage-like crystal structure make it a subject of interest for applications ranging from advanced pigments to potential use as a specialized excipient or drug carrier.

The material's characteristic violet hue arises from polysulfide radical anions (e.g., S₃•⁻ and S₄) trapped within a rigid, three-dimensional aluminosilicate framework.[1][3] This framework, composed of alternating, corner-sharing AlO₄ and SiO₄ tetrahedra, forms a network of cavities known as β-cages.[4] The exact nature of the entrapped chromophore, the ordering of Si and Al, and the precise lattice dimensions dictate the material's color, stability, and porosity. Consequently, robust validation of its crystal structure is paramount.

This guide provides an in-depth comparison of crystallographic validation techniques, centered on the gold-standard method of Rietveld refinement. We will explore the causality behind our experimental choices, present detailed protocols, and demonstrate how a multi-technique approach creates a self-validating system for unequivocal structural determination.

Part 1: The Core of Structural Validation: Rietveld Refinement

Rietveld refinement is a powerful computational method that fits a complete theoretical diffraction pattern to the entirety of an experimentally measured powder diffraction dataset.[5][6] Unlike simpler methods that rely on the intensities of a few isolated peaks, the Rietveld method uses a least-squares algorithm to refine a comprehensive model, encompassing everything from atomic positions to instrumental parameters.[7] This makes it exceptionally suited for the sodalite-group structures, which can exhibit significant peak overlap in their powder X-ray diffraction (PXRD) patterns.[6] The refinement process allows us to extract precise structural details, including lattice parameters, bond lengths, site occupancies, and quantitative phase composition.[8]

Experimental Protocol: Rietveld Refinement of Sodium Aluminosilicate Violet

This protocol outlines a self-validating workflow for achieving a reliable structural model.

Step 1: Meticulous Sample Preparation

  • Causality: The fundamental assumption of powder diffraction is that the crystallites in the sample are randomly oriented. A preferred orientation, where crystals align in a non-random way, can systematically alter peak intensities and lead to an incorrect structural model.

  • Protocol:

    • Gently grind approximately 200 mg of the sodium aluminosilicate violet sample in an agate mortar and pestle for 5-10 minutes. The goal is to reduce particle size to <10 µm to ensure a sufficient number of crystallites are irradiated, minimizing particle statistics errors.

    • To verify quantitative phase purity and check for any amorphous content, prepare a separate aliquot by mixing the sample with a known weight percentage (e.g., 10 wt%) of an internal standard such as NIST SRM 640f Silicon or α-Al₂O₃ (corundum).[9][10] Homogenize thoroughly.

    • Back-load the powdered sample into a zero-background sample holder (e.g., a shallow cavity carved into a single-crystal silicon wafer). This technique minimizes preferred orientation by reducing pressure-induced alignment during sample mounting.

Step 2: High-Quality Data Collection (PXRD)

  • Causality: The quality of the refined structure is directly dependent on the quality of the raw data. High resolution and high signal-to-noise are critical for resolving subtle peak asymmetries and small impurity phases.

  • Protocol:

    • Use a modern powder diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα, λ ≈ 1.54 Å) and a position-sensitive detector.

    • Collect data over a wide angular range, typically from 10° to 120° 2θ.

    • Employ a small step size (e.g., ≤0.02° 2θ) and a sufficiently long count time per step (e.g., 1-5 seconds) to achieve excellent statistics.

    • If available, utilize a spinning sample stage during collection to further average out orientation effects.

Step 3: The Refinement Strategy

  • Causality: Rietveld refinement is an iterative process that requires a valid starting model. The refinement of parameters must proceed in a logical sequence, from those that affect the entire pattern broadly (background, scale) to those that affect specific peak positions and intensities (atomic coordinates, occupancies). This hierarchical approach prevents the refinement from converging on a false minimum.

  • Protocol (using software such as GSAS-II, FullProf, or Bruker TOPAS):

    • Initial Model: Import a starting crystallographic model (CIF file) for a sodalite-group mineral. The ideal structure is cubic, space group P4̅3n.[4][11] A suitable starting point can be found in the Crystallography Open Database (COD) or Inorganic Crystal Structure Database (ICSD).[12] Initial lattice parameters will be approximately a = 9.1 Å.[13]

    • Sequential Refinement: Refine parameters in the following order, checking the goodness-of-fit (χ²) and visually inspecting the residual plot (observed - calculated pattern) after each step:

      • Scale Factor: First, refine only the overall scale factor.

      • Background: Model the background using a suitable function (e.g., a Chebyshev polynomial with 6-8 terms).

      • Lattice Parameters & Zero Shift: Refine the cubic lattice parameter (a) and the instrument zero-shift error.

      • Peak Profile Function: Model the peak shape using a Pseudo-Voigt or Pearson VII function. Refine the Caglioti parameters (U, V, W) to model the peak width variation with 2θ. Refine asymmetry parameters for peaks at low angles.

      • Atomic Positions: Refine the fractional coordinates (x, y, z) of the framework (Si, Al, O) and extra-framework (Na, S) atoms.

      • Isotropic Displacement Parameters (Biso): Refine the thermal motion parameters for each atom or for chemically similar groups of atoms.

      • Site Occupancy Factors (SOF): If elemental analysis suggests deviation from the ideal formula, cautiously refine the occupancy of the Na and S sites. This step is crucial for accurately modeling the material's chemistry.

    • Convergence: The refinement is considered converged when the goodness-of-fit parameter (χ²) approaches 1 and the weighted residual profile (Rwp) is minimized, with further cycles causing no significant change in refined parameters.

Visualizing the Rietveld Refinement Workflow

Rietveld_Workflow cluster_prep Phase 1: Preparation cluster_refine Phase 2: Computational Refinement cluster_validate Phase 3: Validation SamplePrep Sample Preparation (Grinding, Internal Standard) DataCollection PXRD Data Collection (High Resolution, Wide 2θ) SamplePrep->DataCollection StartModel Select Initial Model (CIF, Space Group P-43n) DataCollection->StartModel Refine_Scale 1. Refine Scale Factor StartModel->Refine_Scale Refine_BG 2. Refine Background Refine_Scale->Refine_BG Refine_Cell 3. Refine Unit Cell & Zero Shift Refine_BG->Refine_Cell Refine_Profile 4. Refine Peak Profile Refine_Cell->Refine_Profile Refine_Atoms 5. Refine Atomic Coordinates Refine_Profile->Refine_Atoms Refine_Biso 6. Refine Displacement (Biso) Refine_Atoms->Refine_Biso Refine_SOF 7. Refine Site Occupancy (SOF) Refine_Biso->Refine_SOF FinalModel Converged Structural Model (Low Rwp, χ² ≈ 1) Refine_SOF->FinalModel

Caption: Workflow for Rietveld refinement of Sodium Aluminosilicate Violet.

Part 2: A Multi-Technique Approach for Unimpeachable Validation

Comparison of Key Validation Techniques

The following table objectively compares Rietveld refinement with essential complementary methods.

Technique Information Provided Strengths Limitations
Rietveld Refinement (PXRD) Long-range crystal structure, lattice parameters, atomic positions, site occupancy, quantitative phase analysis, crystallite size.[7]Provides a complete, average crystal structure model; highly quantitative.Requires a good starting model; insensitive to local disorder or amorphous phases without an internal standard.
Solid-State NMR Local coordination environment (e.g., tetrahedral Al vs. octahedral Al), Si/Al ordering, connectivity (Qⁿ species).[14][15]Element-specific; highly sensitive to local chemical environments; distinguishes ordered from disordered structures.Does not provide long-range crystallographic information; can be difficult to quantify without standards.
Vibrational Spectroscopy (FTIR/Raman) Identification of functional groups (T-O-T framework vibrations), confirmation of entrapped polysulfide chromophores (S-S bonds).[1][3]Highly sensitive to specific chemical bonds and molecular species responsible for color; non-destructive.Primarily qualitative for structural analysis; peak assignment can be complex.
Electron Microscopy (TEM/SEM + EDX) Particle morphology and size (SEM); direct imaging of crystal lattice, local defects, and single-crystal diffraction (TEM); elemental composition mapping (EDX).Provides direct visual confirmation of crystallinity and morphology; can verify the space group from individual crystallites.Provides localized information, not bulk average; sample preparation for TEM can be destructive.
The Synergy of a Combined Approach

The true power of this multi-technique approach lies in its synergy. The Rietveld model provides a detailed hypothesis of the average crystal structure. The other techniques then serve to rigorously test and validate specific aspects of that hypothesis.

  • ssNMR validates the framework: ²⁹Si and ²⁷Al MAS NMR can confirm the 1:1 alternating Si:Al ordering predicted by the Rietveld model for the sodalite framework.

  • Raman validates the chromophore: Raman spectroscopy can identify the specific S₃•⁻ and S₄ species within the cages, corroborating the sulfur atom positions and occupancies refined in the Rietveld model.[3]

  • TEM validates the symmetry: Selected Area Electron Diffraction (SAED) in a TEM can produce a single-crystal diffraction pattern from a nanocrystal, providing an independent and direct confirmation of the P4̅3n space group used in the refinement.

This logical relationship forms a closed loop of validation, lending a high degree of confidence to the final structural assignment.

Visualizing the Validation Logic

Caption: Interlinking logic of a multi-technique structural validation approach.

Conclusion

References

  • Wikipedia. (n.d.). Lazurite. Retrieved from [Link]

  • Galleries, Inc. (n.d.). THE MINERAL LAZURITE. Retrieved from [Link]

  • Campos, A. F. C., et al. (2009). XRD diffraction data and Rietveld refinement of Na₈[Si₆Al₆O₂₄]Cl₂. Powder Diffraction, 24(1), 29-32. Retrieved from [Link]

  • K. G. K. (n.d.). Rietveld refinement strategy for quantitative phase analysis of partially amorphous zeolitized tuffaceous rocks. SciSpace. Retrieved from [Link]

  • Benchchem. (n.d.). Sodium aluminosilicate Violet | 12769-96-9. Retrieved from

  • Hassan, I., Antao, S. M., & Parise, J. B. (2004). Sodalite: High-temperature structures obtained from synchrotron radiation and Rietveld refinements. American Mineralogist, 89(2-3), 359-364. Retrieved from [Link]

  • Tauson, V. L., et al. (2018). Spectroscopic and Crystal-Chemical Features of Sodalite-Group Minerals from Gem Lazurite Deposits. Minerals, 8(11), 504. Retrieved from [Link]

  • Barthelmy, D. (n.d.). Lazurite Mineral Data. Webmineral.com. Retrieved from [Link]

  • Di Muro, A., Bonaccorsi, E., & Principe, C. (2004). Crystal and structural refinement data for the sodalite-group minerals. ResearchGate. Retrieved from [Link]

  • Antao, S. M. (2017). Sodalite: High-temperature structures obtained from synchrotron radiation and Rietveld refinements. ResearchGate. Retrieved from [Link]

  • LookChem. (n.d.). Cas 12769-96-9,Sodium aluminosilicate violet. Retrieved from [Link]

  • Al-Dahri, S. M., et al. (2018). Rietveld texture refinement analysis of Linde type A zeolite from X-ray diffraction data. Journal of Engineering Science and Technology, 13(12), 4066-4078. Retrieved from [Link]

  • Wikipedia. (n.d.). Quartz. Retrieved from [Link]

  • ECHA. (n.d.). Violet sodium polysulfide aluminosilicate with a SOD-type framework structure. Retrieved from [Link]

  • Al-Dahri, S. M., et al. (2018). Rietveld texture refinement analysis of linde type a zeolite from X-ray diffraction data. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). CI 77007. PubChem Compound Database. Retrieved from [Link]

  • PSDS. (n.d.). Inorganic Crystal Structure Database (ICSD). Retrieved from [Link]

  • Wikipedia. (n.d.). Rietveld refinement. Retrieved from [Link]

  • re3data.org. (n.d.). Inorganic Crystal Structure Database. Retrieved from [Link]

  • Bolotina, N., et al. (2021). Structure Modulations and Symmetry of Lazurite-Related Sodalite-Group Minerals. Crystals, 11(10), 1258. Retrieved from [Link]

  • SGS. (n.d.). Quantitative X-Ray Diffraction by Rietveld Refinement. Retrieved from [Link]

  • ResearchGate. (n.d.). Besides Rietveld refinement is there another methodology to do a quantitative analysis with XRD data?. Retrieved from [Link]

  • American Chemical Society. (2020). The Rietveld Refinement Method: Half of a Century Anniversary. Crystal Growth & Design, 20(3), 1549-1551. Retrieved from [Link]

  • Chipera, S. J., & Bish, D. L. (2013). Rietveld refinement strategy for quantitative phase analysis of partially amorphous zeolitized tuffaceous rocks. ResearchGate. Retrieved from [Link]

  • Malvern Panalytical. (2021). Ask an Expert: The Rietveld method. Retrieved from [Link]

  • Scolary. (n.d.). Inorganic Crystal Structure Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Inorganic Crystal Structure Database. Retrieved from [Link]

  • Samal, S. K. (2019). Rietveld Refinement: A Technique More than Just Identification. Journal of Applied & Computational Mathematics, 8(1), 432. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sodium aluminosilicate. PubChem Compound Database. Retrieved from [Link]

  • Crystallography Open Database. (n.d.). Information card for entry 1544374. Retrieved from [Link]

  • Du, J., & Kalia, R. K. (2013). Structure and properties of sodium aluminosilicate glasses from molecular dynamics simulations. The Journal of Chemical Physics, 139(4), 044502. Retrieved from [Link]

  • Lee, S. K. (2003). The distribution of sodium ions in aluminosilicate glasses: A high-field Na-23 MAS and 3Q MAS NMR study. American Mineralogist, 88(11-12), 1698-1708. Retrieved from [Link]

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Comparative

A comparative study of the acidic properties of different zeolites including "Sodium aluminosilicate Violet"

A Guide for Researchers in Catalysis and Materials Science In the realm of heterogeneous catalysis and materials science, the acidic properties of zeolites are paramount to their function. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Catalysis and Materials Science

In the realm of heterogeneous catalysis and materials science, the acidic properties of zeolites are paramount to their function. This guide provides an in-depth comparative study of the acidic characteristics of three widely utilized catalytic zeolites—ZSM-5, Faujasite (Y), and Mordenite—and contrasts them with "Sodium aluminosilicate Violet," an inorganic pigment with a sodalite zeolite framework, commercially known as Ultramarine Violet. This analysis is designed to offer researchers, scientists, and drug development professionals a clear understanding of the fundamental differences in acidity that arise from structural and compositional variations in these materials.

Introduction to Zeolite Acidity: The Engine of Catalysis

Zeolites are crystalline aluminosilicates with a three-dimensional framework of SiO₄ and AlO₄ tetrahedra linked by oxygen atoms. The substitution of a trivalent Al³⁺ for a tetravalent Si⁴⁺ in the framework generates a net negative charge, which is balanced by a cation. When this charge-compensating cation is a proton (H⁺), the zeolite exhibits Brønsted acidity, a critical feature for many catalytic reactions. The strength and concentration of these acid sites are influenced by several factors, most notably the silicon-to-aluminum (Si/Al) ratio and the specific framework topology of the zeolite.

In addition to Brønsted acid sites (proton donors), zeolites can also possess Lewis acid sites (electron-pair acceptors). These sites are typically associated with extra-framework aluminum species or coordinatively unsaturated framework metal ions. The interplay between Brønsted and Lewis acidity is often crucial for the overall catalytic performance of a zeolite.

This guide will explore these acidic properties in three conventional zeolites and juxtapose them with a material where acidity is not its primary design feature: Sodium aluminosilicate Violet.

The Subjects of Comparison: A Structural Overview

A fundamental understanding of the structural differences between these materials is essential to appreciate their varying acidic properties.

ZeoliteFramework TypePore/Channel SystemTypical Pore Dimensions (Å)Typical Si/Al Ratio
ZSM-5 MFI3D intersecting channels5.1 x 5.5, 5.3 x 5.610 - ∞
Faujasite (Y) FAU3D interconnected supercages7.4 (supercage aperture)2 - 6
Mordenite MOR1D large channels with side pockets6.5 x 7.0 (main channels)5 - 20
Sodium aluminosilicate Violet SOD (Sodalite)3D array of small, isolated cages2.8 (cage aperture)~1

ZSM-5 , with its medium-sized pores and three-dimensional channel system, offers shape-selectivity in catalysis. Faujasite (Y) possesses a more open structure with large supercages, allowing for the processing of bulkier molecules. Mordenite is characterized by a one-dimensional large-pore system.

In stark contrast, Sodium aluminosilicate Violet is based on the sodalite (SOD) framework. This structure consists of small, isolated β-cages that are not interconnected by larger pores, rendering the internal surface area largely inaccessible to molecules larger than water. Its primary function is not catalysis but to stably encapsulate polysulfide chromophores (S₃⁻ and S₂⁻ radical anions) that are responsible for its vibrant violet color.[1][2]

Characterizing Acidity: Methodologies and Insights

To quantitatively and qualitatively assess the acidic properties of these materials, two principal techniques are employed: Temperature-Programmed Desorption of ammonia (NH₃-TPD) and Fourier Transform Infrared Spectroscopy (FTIR) of adsorbed pyridine.

NH₃-TPD is a powerful technique for determining the total number of acid sites and their relative strength distribution. Ammonia, a small basic molecule, can access most acid sites within the zeolite pores. The temperature at which ammonia desorbs is indicative of the acid strength; stronger acid sites retain ammonia to higher temperatures.

Experimental Protocol: NH₃-TPD

  • Pre-treatment: A known weight of the zeolite sample (typically 50-100 mg) is placed in a quartz reactor and pre-treated by heating under an inert gas flow (e.g., He or Ar) to a high temperature (e.g., 550 °C) to remove any adsorbed water or impurities.

  • Ammonia Adsorption: The sample is cooled to a suitable adsorption temperature (e.g., 100 °C), and a gas mixture containing ammonia (e.g., 10% NH₃ in He) is passed over the sample until saturation is achieved.

  • Physisorbed Ammonia Removal: The sample is then purged with an inert gas at the adsorption temperature to remove any weakly (physisorbed) ammonia.

  • Temperature-Programmed Desorption: The temperature of the sample is increased linearly (e.g., 10 °C/min) under a constant flow of inert gas. A thermal conductivity detector (TCD) or a mass spectrometer monitors the concentration of desorbed ammonia in the effluent gas as a function of temperature.

Workflow for NH₃-TPD Analysis

NH3_TPD_Workflow cluster_prep Sample Preparation cluster_adsorption Adsorption & Purge cluster_desorption Desorption & Detection pretreatment Pre-treatment (He flow, 550°C) cooling1 Cool to 100°C pretreatment->cooling1 adsorption NH₃ Adsorption (10% NH₃/He, 100°C) cooling1->adsorption purge Inert Gas Purge (He, 100°C) adsorption->purge heating Linear Heating Ramp (10°C/min to 700°C) purge->heating detection TCD/MS Detection heating->detection TPD_Profile NH₃-TPD Profile detection->TPD_Profile Generate

Caption: Workflow for NH₃-TPD analysis of zeolite acidity.

FTIR spectroscopy using pyridine as a probe molecule allows for the differentiation and quantification of Brønsted and Lewis acid sites. Pyridine interacts with these sites in distinct ways, giving rise to characteristic infrared absorption bands:

  • Pyridinium ion (on Brønsted acid sites): A band around 1545 cm⁻¹ .

  • Coordinated pyridine (on Lewis acid sites): A band around 1455 cm⁻¹ .

The intensity of these bands can be used to calculate the concentration of each type of acid site.

Experimental Protocol: FTIR of Adsorbed Pyridine

  • Sample Preparation: The zeolite is pressed into a self-supporting wafer and placed in a specialized IR cell with transparent windows (e.g., CaF₂ or BaF₂).

  • Activation: The wafer is activated in situ by heating under vacuum at a high temperature (e.g., 450 °C) to remove adsorbed species.

  • Background Spectrum: A background spectrum of the activated wafer is recorded at a desired temperature (e.g., 150 °C).

  • Pyridine Adsorption: Pyridine vapor is introduced into the cell at a controlled pressure and allowed to equilibrate with the sample.

  • Physisorbed Pyridine Removal: The cell is evacuated at the same temperature to remove physisorbed pyridine.

  • Spectrum Acquisition: The IR spectrum of the sample with chemisorbed pyridine is recorded. The background spectrum is subtracted to obtain the spectrum of the adsorbed species.

Workflow for FTIR Analysis of Pyridine Adsorption

FTIR_Pyridine_Workflow cluster_prep Sample Preparation cluster_adsorption_spec Adsorption & Spectroscopy cluster_analysis Data Analysis wafer_prep Press Zeolite Wafer activation In-situ Activation (Vacuum, 450°C) wafer_prep->activation background_spec Record Background Spectrum (150°C) activation->background_spec pyridine_adsorption Adsorb Pyridine Vapor background_spec->pyridine_adsorption evacuation Evacuate Physisorbed Pyridine pyridine_adsorption->evacuation sample_spec Record Sample Spectrum evacuation->sample_spec subtraction Subtract Background sample_spec->subtraction quantification Quantify Bands at 1545 cm⁻¹ & 1455 cm⁻¹ subtraction->quantification Acid_Sites Brønsted & Lewis Acid Sites quantification->Acid_Sites Determine

Caption: Workflow for FTIR analysis of Brønsted and Lewis acidity.

Comparative Acidity Profile

The acidic properties of the four materials are expected to differ significantly due to their distinct structures and compositions. The following table summarizes the anticipated and literature-derived acidic properties.

ZeoliteTotal Acidity (mmol NH₃/g)Acid Strength DistributionBrønsted/Lewis RatioKey Insights
H-ZSM-5 Moderate to HighBimodal: weak and strong acid sitesHigh B/L ratioStrong Brønsted acidity is a hallmark of H-ZSM-5, with a high-temperature desorption peak in NH₃-TPD.
H-Y (Faujasite) HighBroad distribution of acid strengthsVariable, can be tailoredHigh concentration of acid sites due to lower Si/Al ratio. Acidity is highly dependent on the degree of ion exchange and post-synthesis treatments.
H-Mordenite Moderate to HighPresence of strong acid sitesHigh B/L ratioStrong acidity, but accessibility can be limited by its 1D pore structure.
Sodium aluminosilicate Violet Very LowPredominantly weak acid sitesVery low to negligible B/LAs a sodium-form zeolite, Brønsted acidity is largely absent. The small, inaccessible sodalite cages and presence of sodium cations result in minimal acidity.[3]

In their protonated (H⁺) forms, these zeolites are potent solid acids.

  • H-ZSM-5: Typically exhibits a bimodal NH₃-TPD profile with a low-temperature peak corresponding to weak acid sites and a high-temperature peak (>400 °C) indicative of strong Brønsted acid sites. The FTIR spectrum of adsorbed pyridine on H-ZSM-5 shows a prominent band at 1545 cm⁻¹, confirming the abundance of Brønsted acid sites.[4][5]

  • H-Y (Faujasite): Due to its lower Si/Al ratio, H-Y generally possesses a higher concentration of total acid sites compared to H-ZSM-5. The NH₃-TPD profile often shows a broad desorption peak, reflecting a wider distribution of acid strengths. Both Brønsted and Lewis acid sites can be present in significant amounts, especially in steamed or dealuminated samples.[6]

  • H-Mordenite: Is known for its strong acidity, similar to H-ZSM-5. Its NH₃-TPD profile also features a high-temperature desorption peak. The one-dimensional channel system can sometimes impose diffusional limitations on probe molecules and reactants.

The acidic properties of this material are expected to be minimal for several reasons:

  • Sodium Form: The negative charges on the aluminosilicate framework are balanced by sodium (Na⁺) ions, not protons. These Na⁺ ions do not act as Brønsted acids. While Na⁺ ions can act as weak Lewis acids, their acidity is significantly lower than that of extra-framework aluminum species found in H-form zeolites.[4]

  • Sodalite Cage Structure: The sodalite framework consists of small, isolated β-cages with apertures of only ~2.8 Å. These pores are too small to allow access for probe molecules like ammonia (kinetic diameter ~2.6 Å) and pyridine (kinetic diameter ~5.7 Å) to the internal structure. Therefore, any measurable acidity would be confined to the external surface of the pigment particles.

  • Low Surface Area: Sodalite-based materials typically exhibit very low specific surface areas, often in the range of 1-10 m²/g, compared to the hundreds of m²/g for catalytically active zeolites.[7][8] This further limits the number of accessible acid sites.

Recent studies on sodalite membranes have shown that their total acidity is an order of magnitude lower than that of LTA zeolite membranes, with desorption of physically bound ammonia occurring at temperatures below 250 °C.[3][9] This indicates the presence of only weak acid sites.

Implications for Applications

The profound differences in acidity dictate the applications of these materials:

  • H-ZSM-5, H-Y, and H-Mordenite: Their strong Brønsted acidity makes them exceptional catalysts for a wide range of acid-catalyzed reactions in the petrochemical and fine chemical industries, including cracking, isomerization, and alkylation.

  • Sodium aluminosilicate Violet: Its lack of significant acidity and inaccessible pore structure make it unsuitable for catalysis. However, the stability of its sodalite framework provides an excellent environment for entrapping the sulfur-based chromophores, resulting in a pigment with high thermal stability and lightfastness.[1][10][11] Its primary application is in plastics, coatings, and artistic media where its color and stability are paramount.[12]

Conclusion

This comparative guide highlights the critical role of zeolite structure and composition in determining acidic properties. While ZSM-5, Faujasite (Y), and Mordenite are designed and utilized for their strong and accessible acid sites that drive catalytic processes, Sodium aluminosilicate Violet (Ultramarine Violet) exemplifies a material where the zeolite framework serves a completely different purpose: the stable encapsulation of chromophores. Its sodium-form and inaccessible sodalite cage structure result in negligible acidity. For researchers in catalysis, this comparison underscores the importance of selecting a zeolite with the appropriate framework topology, Si/Al ratio, and extra-framework cation to achieve the desired acidic properties for a specific application.

References

  • Cultural Heritage Science Open Source. PV 15 - ultramarine violet.

  • Coloured Earth Pigments. Ultramarine Violet (Violet Outremer) - 288.

  • R.S. Pigments. Ultramarine Violet.

  • ResearchGate. Surface area, pore diameter, and volume of synthesized silica-rich sodalite zeolites.

  • Delta Colours. Ultramarine Violet.

  • Polish Journal of Environmental Studies. Synthesis of the Sodalite by Geopolymerization Process Using Coal Fly Ash.

  • PERIÓDICO TCHÊ QUÍMICA. SYNTHESIS OF SODALITE ZEOLITE TO TREATMENT OF TEXTILE EFFLUENTS.

  • PMC - NIH. Structural Features, Chemical Diversity, and Physical Properties of Microporous Sodalite-Type Materials: A Review.

  • Dominion Colour Corporation. New Pigment Developments for the Plastics Industry: Organic Ultramarine Pigments.

  • Natural Pigments. Color Notes: Ultramarine Violet in Painting.

  • Natural Pigments. Rublev Colours Ultramarine Violet Pigment.

  • GRAPEWOOD COLORS. Ultramarine Blue, Violet - Color Pigments.

  • Journal of the Chemical Society, Faraday Transactions. FTIR study of the kinetics of solid-state ion exchange in zeolites using pyridine as a probe.

  • Canadian Science Publishing. Studies on the surface area of zeolites, as determined by physical adsorption and X-ray crystallography.

  • PMC - NIH. Investigation of NH3 Desorption Kinetics on the LTA and SOD Zeolite Membranes.

  • Kremer Pigmente Online Shop. Ultramarine Violet, medium Pigments.

  • ResearchGate. Use of FTIR spectroscopy of pyridine adsorption at incipient moisture conditions in the interpretation of the hydrophobicity, acidity, and activity on HMOR and HY zeolites.

  • ResearchGate. FTIR spectrum for Pyridine.

  • ResearchGate. FTIR spectra of the adsorbed pyridine in the 1577-1400 cm –1 range...

  • Stucco naturale. Ultramarine Violet Pigments.

  • ResearchGate. FT-IR spectra of the catalyst materials during pyridine desorption from...

  • ResearchGate. Thermal desorption spectra of NH3 on SOD and LTA zeolites, recorded at...

  • ScienceDirect. Synthesis and characterisation of pure phase ZSM-5 and sodalite zeolites from coal fly ash.

  • Semantic Scholar. Recent advances in the synthesis and applications of mordenite zeolite – review.

  • ScienceDirect. Difference of ZSM-5 zeolites synthesized with various templates.

  • SpringerLink. Interpretation of NH3-TPD Profiles from Cu-CHA Using First-Principles Calculations.

  • ResearchGate. Zeolite structure: MOR (a), FAU (b), ZSM-5 (c).

  • MDPI. Investigation of NH3 Desorption Kinetics on the LTA and SOD Zeolite Membranes.

  • Springer. Interpretation of NH3-TPD Profiles from Cu-CHA Using First-Principles Calculations.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Sodium aluminosilicate Violet

Topic: Personal Protective Equipment & Operational Safety for Sodium Aluminosilicate Violet (Ultramarine Violet) Content Type: Technical Safety Guide Audience: Researchers, Laboratory Managers, and Drug Development Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Operational Safety for Sodium Aluminosilicate Violet (Ultramarine Violet) Content Type: Technical Safety Guide Audience: Researchers, Laboratory Managers, and Drug Development Scientists

Executive Safety Summary

Sodium Aluminosilicate Violet (C.I. Pigment Violet 15; CAS: 12769-96-9) is generally regarded as a low-toxicity material. However, treating it as "inert" is a critical error in laboratory settings.

The Silent Hazard: While the aluminosilicate lattice is stable, this pigment derives its color from encapsulated polysulfides. Contact with acids breaks this lattice, releasing Hydrogen Sulfide (


), a highly toxic and flammable gas. [1]

This guide prioritizes particulate containment to prevent chronic respiratory irritation and chemical segregation to prevent lethal gas generation.

Risk Assessment & Physicochemical Logic

To select the right PPE, we must understand the "Why."

FeatureHazard MechanismSafety Implication
Particle Size (<10 µm) Fine particulates behave like a gas in turbulent air. They can bypass upper respiratory cilia and lodge in the deep lung (alveoli).Respiratory Protection: Standard surgical masks are insufficient. You need a seal (N95/P100).
Sulfur Encapsulation The violet chromophore is a polysulfide (

) trapped in the sodalite cage. Acid degradation releases this sulfur as

.[1][2]
Chemical Segregation: NEVER dispose of this material in "Acid Waste" containers.
Hygroscopic Nature The powder absorbs moisture, causing clumping and potential bacterial growth if left open.Storage: Keep tightly sealed; moisture compromises flowability and dosing accuracy.
Personal Protective Equipment (PPE) Matrix

Select your PPE tier based on the mass being handled.

PPE CategoryTier 1: Analytical (<10 g) Tier 2: Preparative (10 g – 1 kg) Tier 3: Bulk Transfer (>1 kg)
Respiratory N95 Respirator (Optional if in Fume Hood)N95 or P100 Respirator (Mandatory)PAPR (Powered Air Purifying Respirator) or Full-Face P100
Ocular Safety Glasses with side shieldsIndirect Vent Goggles (Prevents fine dust entry)Indirect Vent Goggles or Full-Face Shield
Dermal (Hand) Nitrile Gloves (4 mil, standard)Nitrile Gloves (Extended cuff recommended)Double Gloving (Nitrile over Nitrile)
Dermal (Body) Standard Lab Coat (Cotton/Poly)Lab Coat + Tyvek Sleeves Full Tyvek Coverall (Prevents "take-home" contamination)

Scientist's Note: For Tier 2 and 3, do not rely on a standard lab coat alone. Fine violet dust is tenacious; it will stain clothing and can be tracked out of the lab. Use disposable Tyvek sleeves to protect your wrists.

Engineering Controls & Handling Protocol
The "Clean Chain" Workflow

Contamination often happens during the transfer step. Use this logic flow to ensure containment.

SafeHandling Start Start: Weighing Task CheckHood Is Fume Hood Available? Start->CheckHood UseHood USE FUME HOOD (Sash at 18 inches) CheckHood->UseHood Yes NoHood USE BSC or SNORKEL (Verify Flow >100 fpm) CheckHood->NoHood No StaticCheck Check Static Charge (Powder clinging to spatula?) UseHood->StaticCheck NoHood->StaticCheck Deionize Use Anti-Static Gun/Bar or Ionizing Fan StaticCheck->Deionize High Static Transfer Transfer to Vessel (Use wide-mouth funnel) StaticCheck->Transfer Low Static Deionize->Transfer Clean Wipe Balance with Ethanol/Water (Neutral pH) Transfer->Clean AcidCheck CRITICAL: Is Waste Acidic? Clean->AcidCheck Segregate STOP! Do NOT Mix. Use separate solid waste. AcidCheck->Segregate Yes Dispose Dispose as Non-Hazardous Solid Waste AcidCheck->Dispose No

Figure 1: Decision logic for safe weighing and waste stream segregation. Note the critical check for acid compatibility.

Protocol Steps:
  • Static Control: Sodium aluminosilicate is prone to static charging. Use an anti-static gun (ZeroStat) or ionizing bar during weighing to prevent "flying powder."

  • Ventilation: Always handle dry powder in a chemical fume hood. If using a biological safety cabinet (BSC), ensure it is not recirculating into the room unless HEPA filtered.

  • Cleanup: Wipe surfaces with a damp paper towel (water or 70% ethanol). Do not use acidic cleaners (like dilute HCl or vinegar-based cleaners) for cleanup.

Emergency Response: Spills & Exposure

Scenario: Powder Spill (>10g) on Benchtop

  • Alert: Notify nearby personnel.

  • PPE Up: Don N95 respirator and goggles immediately.

  • Contain: Do NOT use compressed air to blow the dust. This will aerosolize the particles and spread contamination.

  • Cleanup Method:

    • Preferred: HEPA Vacuum.

    • Alternative: Wet-wipe method. Cover spill with wet paper towels (water) to dampen powder, then scoop up.

  • Verify: Check the surface with a white wipe; violet staining indicates residue.

Scenario: Accidental Acid Contact (H2S Release)

  • Identify: Rotten egg smell indicates Hydrogen Sulfide generation.

  • Evacuate: Leave the immediate area. Close the fume hood sash fully.

  • Ventilate: Allow the fume hood to exhaust the gas for at least 15-30 minutes before re-entering.

Disposal & Environmental Compliance
  • Classification: Generally non-hazardous solid waste (check local regulations; often RCRA non-hazardous in the US).

  • Drain Disposal: PROHIBITED. Aluminosilicates are insoluble. They settle in P-traps and cause plumbing blockages.

  • Incompatibility:

    • NEVER mix with acidic waste streams (e.g., waste from HPLC lines containing TFA or Formic Acid).

    • NEVER mix with oxidizers (peroxides, nitrates) as sulfur components can react energetically.

References
  • Gelest, Inc. Safety Data Sheet: Ultramarine Violet (VIB-SSA). [Link]

  • Kremer Pigmente. Safety Data Sheet: Ultramarine Violet, Medium. [Link][3]

  • Occupational Safety and Health Administration (OSHA). Particulates Not Otherwise Regulated (PNOR). [Link][4]

Sources

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